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  • Product: Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate
  • CAS: 2070857-40-6

Core Science & Biosynthesis

Foundational

The Strategic Utility of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate in Antiviral Drug Discovery: Structure, Properties, and Cross-Coupling Methodologies

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of highly functionalized, orthogonal building blocks is the cornerstone of efficient drug discovery. Ethyl 2-bromo-5-morpholinothi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of highly functionalized, orthogonal building blocks is the cornerstone of efficient drug discovery. Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (CAS: 2070857-40-6) has emerged as a privileged scaffold, particularly in the synthesis of azepin-2-one and benzodiazepin-2-one derivatives[1]. These complex macrocyclic and fused-ring systems are currently under intense investigation as potent inhibitors of the Respiratory Syncytial Virus (RSV), a leading cause of acute lower respiratory tract infections[2].

This technical guide provides an in-depth analysis of the compound's structural anatomy, physicochemical properties, and the mechanistic causality behind its reactivity. Furthermore, it outlines self-validating experimental protocols for its functionalization, designed for researchers and drug development professionals seeking to integrate this intermediate into their synthetic pipelines.

Structural Anatomy and Physicochemical Profile

The utility of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate lies in its tri-functionalized 1,3-thiazole core. Each functional group serves a distinct, orthogonal purpose in multi-step synthesis:

  • C-2 Bromine: Acts as a highly electrophilic site, primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C-4 Ethyl Carboxylate: Serves as a stable, masked carboxylic acid. It survives the harsh basic conditions of upstream cross-coupling and can be selectively saponified later for amide bond formation.

  • C-5 Morpholine: Functions as an electron-donating group (EDG). The resonance from the nitrogen lone pair modulates the LUMO of the thiazole ring, stabilizing reactive palladium intermediates and improving the aqueous solubility profile of downstream drug candidates.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate
CAS Registry Number 2070857-40-6
Molecular Formula C10H13BrN2O3S
Molecular Weight 321.19 g/mol
Mass Spectrometry (ESI-MS) m/z: 322.2 [M+H]⁺
Structural Core 1,3-Thiazole
Key Functional Groups C-2 Bromide, C-4 Ethyl Ester, C-5 Morpholine

Data corroborated by commercial chemical registries and patent literature[3],[1].

Reactivity_Profile Core Thiazole Core C2 C-2 Bromine (Electrophilic Site) Core->C2 Pd Oxidative Addition C4 C-4 Ethyl Ester (Pro-Nucleophile/Amidation) Core->C4 Saponification C5 C-5 Morpholine (Electron Donating Group) Core->C5 Resonance Stabilization C5->C2 Modulates LUMO

Fig 1. Orthogonal reactivity profile of the functionalized thiazole core.

Mechanistic Insights into Cross-Coupling Reactivity

The C-2 position of the thiazole ring is flanked by electronegative nitrogen and sulfur atoms, making the C-Br bond highly susceptible to oxidative addition by Pd(0). However, the choice of catalytic system must be strictly tailored to the nature of the coupling partner.

Alkyl/Cycloalkyl vs. Heteroaryl Coupling: When coupling with sp³-hybridized boronic acids (e.g., cyclopropylboronic acid), the transmetalation step is relatively straightforward, allowing the use of standard Pd(PPh₃)₄ catalysts[1]. Conversely, coupling with electron-deficient sp²-heteroaryls (e.g., pyridin-3-yl boronic acid) suffers from sluggish reductive elimination. In these cases, transitioning to a bidentate ligand system like Pd(dppf)Cl₂ is mandatory. The large bite angle of the dppf ligand (~99°) enforces a cis-geometry on the palladium center, dramatically accelerating the rate-limiting reductive elimination step[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: sp²-sp³ Cross-Coupling with Cyclopropylboronic Acid

Causality & Design: The use of Pd(PPh₃)₄ in a biphasic toluene/water system is strategically chosen[1]. Toluene solubilizes the lipophilic thiazole scaffold, while water dissolves the inorganic base (K₂CO₃), generating the highly nucleophilic hydroxide/carbonate species required to activate the cyclopropylboronic acid into its reactive boronate form. This biphasic separation prevents the premature protodeboronation of the boronic acid.

Step-by-Step Methodology:

  • To a rigorously dried reaction vial, add Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 equiv, 212 mg, 0.67 mmol) and cyclopropylboronic acid (1.13 equiv, 65 mg, 0.76 mmol).

  • Add K₂CO₃ (3.1 equiv, 286 mg, 2.07 mmol) and Pd(PPh₃)₄ (0.05 equiv, 40 mg, 0.035 mmol).

  • Seal the vial and purge with nitrogen (3x vacuum/N₂ cycles) to remove oxygen, which rapidly deactivates the Pd(0) catalyst.

  • Inject degassed Toluene (2.88 mL) and Water (0.58 mL) via syringe.

  • Heat the biphasic mixture under vigorous stirring (to maximize interfacial surface area) at 90°C for 12 hours.

Self-Validation Check: Monitor the reaction progress via LC-MS. The reaction is deemed complete upon the absolute disappearance of the m/z 322.2 [M+H]⁺ peak. During the aqueous workup, back-extract the aqueous layer with EtOAc; the morpholine moiety can induce partial aqueous solubility if the pH drops below its pKa (~8.3). Maintain a basic pH during extraction to ensure >90% mass recovery.

Protocol B: sp²-sp² Cross-Coupling with Sterically Hindered Heteroaryls

Causality & Design: As detailed in 4[4], Cs₂CO₃ in DMF provides a highly polar, aprotic environment. The large ionic radius of the cesium cation results in a highly dissociated, "naked" carbonate anion, which is exceptionally nucleophilic. This maximizes the transmetalation rate for electron-deficient heteroaryls.

Step-by-Step Methodology:

  • Charge an oven-dried vial with Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 equiv, 1.0 g, 3.11 mmol), pyridin-3-yl boronic acid (1.5 equiv, 0.574 g, 4.67 mmol), and Cs₂CO₃ (2.0 equiv, 2.029 g, 6.23 mmol).

  • Add Pd(dppf)Cl₂ (0.1 equiv, 0.254 g, 0.311 mmol).

  • Evacuate and backfill with nitrogen (3x).

  • Add anhydrous DMF (12.45 mL) and heat to 100°C.

Self-Validation Check: The color of the reaction will shift from red/orange (Pd(II) precatalyst) to a dark brown/black homogeneous solution as the active Pd(0) species is generated. Post-reaction, quench with water to precipitate the product, as the highly polar DMF will hold both starting materials and product in solution. Filter the resulting solid and wash with water to remove residual DMF and cesium salts.

Strategic Application in Antiviral Drug Development

The primary industrial application of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is its use as an advanced intermediate in the synthesis of azepin-2-one and benzodiazepin-2-one RSV inhibitors[1],[2]. Following the C-2 functionalization via Suzuki coupling, the C-4 ethyl ester is saponified using LiOH in THF/H₂O. The resulting free carboxylic acid undergoes peptide coupling (typically utilizing HATU and DIPEA) with an azepin-2-one core. These resulting macrocyclic structures exhibit potent antiviral efficacy by targeting the RSV replication machinery (N-protein and polymerase complexes)[5].

RSV_Inhibitor_Workflow Node1 Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (Core Scaffold) Node2 Pd-Catalyzed Suzuki Coupling (C-2 Functionalization) Node1->Node2 Boronic Acid, Pd Catalyst Base, Solvent, Heat Node3 Ester Hydrolysis (C-4 Deprotection to Carboxylic Acid) Node2->Node3 LiOH, THF/H2O Room Temp Node4 Amide Coupling with Azepin-2-one (HATU / DIPEA) Node3->Node4 Azepin-2-one derivative Peptide Coupling Node5 RSV N-Protein / Polymerase Inhibition (Antiviral Efficacy) Node4->Node5 Lead Compound In Vitro / In Vivo Validation

Fig 2. Synthetic workflow from the thiazole scaffold to RSV antiviral efficacy.

References

  • Title: US20190152968A1 - Azepin-2-one derivatives as rsv inhibitors Source: Google Patents URL
  • Title: (12) United States Patent - Azepin-2-one derivatives as RSV inhibitors (US Patent 10,647,711) Source: Googleapis.com / USPTO URL: [Link]

  • Title: WO2019094903A1 - Processes for the resolution of benzodiazepin-2-one and benzoazepin-2-one derivatives Source: Google Patents URL

Sources

Exploratory

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate molecular weight and boiling point

An In-depth Technical Guide to Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Ethyl 2-bromo-5-morpholinoth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, plausible synthetic routes, chemical reactivity, and potential applications as a versatile intermediate in the development of novel therapeutics.

Introduction: The Significance of the Thiazole Scaffold

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[1] This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The 2-aminothiazole core, in particular, is a well-established pharmacophore found in several marketed drugs.[1]

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate incorporates several key features that make it a valuable building block for medicinal chemists:

  • A Thiazole Core: Provides a rigid and stable framework for introducing various substituents.

  • A Bromo Substituent: Acts as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of complex molecular architectures.[2][5]

  • An Ethyl Carboxylate Group: Offers a site for modification through hydrolysis, reduction, or conversion to other functional groups, allowing for fine-tuning of physicochemical properties.[5]

  • A Morpholine Moiety: Can enhance aqueous solubility, metabolic stability, and target binding affinity, often improving the pharmacokinetic profile of a drug candidate.[6]

This unique combination of functional groups makes Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate a highly attractive intermediate for generating diverse chemical libraries for biological screening and accelerating drug discovery programs.[7]

Physicochemical Properties

The precise experimental data for Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is not extensively reported in publicly available literature. However, its fundamental properties can be calculated based on its chemical structure.

Molecular Structure:

Caption: Chemical structure of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate.

Data Summary:

The following table summarizes the calculated molecular properties of the title compound and provides experimental data for structurally related analogs for comparative purposes.

PropertyEthyl 2-bromo-5-morpholinothiazole-4-carboxylateEthyl 2-bromothiazole-4-carboxylateEthyl 2-bromo-4-methylthiazole-5-carboxylate[8][9]
Molecular Formula C₁₀H₁₃BrN₂O₃SC₆H₆BrNO₂SC₇H₈BrNO₂S
Molecular Weight 321.19 g/mol 236.09 g/mol 250.11 g/mol [8][9]
Boiling Point Data not available277.6 °C at 760 mmHg287.1 °C at 760 mmHg (Predicted)[8]
Appearance Likely a solid crystalline substance[6]White crystalline powderSolid[9]
Solubility Expected to be soluble in organic solvents (e.g., DMSO, Methanol)[6]Soluble in MethanolData not available

Synthesis and Experimental Protocols

A potential synthetic pathway could start from ethyl 2-amino-4-carboxylate, proceed through bromination, diazotization to replace the amino group with a second bromo group (Sandmeyer-type reaction), and finally, a nucleophilic aromatic substitution with morpholine.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate.

Exemplary Protocol (Hypothetical)

This protocol is illustrative and based on general procedures for similar transformations.[12] Optimization would be required.

Step 1: Synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate

  • Dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 3-4 hours, monitoring progress by TLC.

  • Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 5-bromo intermediate.[12]

Causality: The use of NBS provides a source of electrophilic bromine that selectively reacts at the electron-rich C5 position of the 2-aminothiazole ring, a common and effective method for brominating such systems.[12]

Step 2: Synthesis of Ethyl 2,5-dibromothiazole-4-carboxylate (Sandmeyer Reaction)

  • Suspend Ethyl 2-amino-5-bromothiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%) and cool to 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the mixture to warm to room temperature and stir for several hours until gas evolution ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Causality: This classic Sandmeyer reaction is a reliable method for converting an aromatic amino group into a bromide. The diazonium salt intermediate is highly reactive and is readily displaced by the bromide ion, catalyzed by the copper(I) salt.

Step 3: Synthesis of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

  • Dissolve Ethyl 2,5-dibromothiazole-4-carboxylate (1.0 eq) in a polar aprotic solvent like DMF.

  • Add morpholine (1.5 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture (e.g., 80-100°C) and monitor by TLC. The C5-bromo bond is generally more susceptible to nucleophilic substitution than the C2-bromo bond in such systems.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the final compound by column chromatography to obtain Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate.

Causality: The electron-withdrawing nature of the thiazole ring and the adjacent carboxylate group activates the C5 position for nucleophilic aromatic substitution. Morpholine acts as the nucleophile, and the base neutralizes the HBr formed during the reaction, driving it to completion.

Applications in Drug Discovery and Organic Synthesis

The true value of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate lies in its potential as a versatile building block.[5][13] Its distinct functional groups allow for sequential and site-selective modifications to build a library of complex derivatives for screening.

Key Applications:

  • Medicinal Chemistry Intermediate: It serves as an excellent starting point for synthesizing novel compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][13] The thiazole core is a known pharmacophore, and the substituents allow for systematic Structure-Activity Relationship (SAR) studies.[5]

  • Fragment-Based Lead Discovery (FBLD): This molecule can be used in FBLD campaigns where the core fragment is elaborated through reactions at the bromo and ester positions to increase potency and optimize drug-like properties.[14]

  • Organic Synthesis: In a broader context, it is a useful intermediate for creating complex heterocyclic systems. The bromo group facilitates entry into a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.[5][15]

  • Materials Science: Thiophene derivatives, structurally related to thiazoles, are used in developing organic semiconductors and conductive polymers.[15] Thiazole-based compounds like this could be explored for creating novel materials with specific electronic or thermal properties.[13]

Drug Discovery Workflow:

G A Ethyl 2-bromo-5- morpholinothiazole-4-carboxylate (Key Intermediate) B Suzuki / Stille Coupling (at C2-Br) A->B C Ester Hydrolysis / Amidation (at C4-Ester) A->C D Buchwald-Hartwig Amination (at C2-Br) A->D E Diverse Compound Library B->E C->E D->E F High-Throughput Screening (Biological Assays) E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H

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Foundational

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate Derivatives

Abstract The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological activities. Among these, derivatives of Ethyl 2-bromo-5-morpholinothia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological activities. Among these, derivatives of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate have emerged as a promising class of molecules, demonstrating significant potential in anticancer and antimicrobial applications. This technical guide provides an in-depth exploration of the putative mechanisms of action of these derivatives. We will dissect the key molecular targets and signaling pathways that are likely modulated by this chemical scaffold, drawing upon evidence from studies on structurally related thiazole compounds. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed experimental protocols to rigorously investigate and validate the mechanistic underpinnings of this intriguing class of molecules.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug design. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block for developing therapeutic agents.[1][2] Thiazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The presence of the morpholino group can enhance the solubility and bioavailability of these compounds, while the ethyl carboxylate and bromo substituents provide avenues for further chemical modification to optimize potency and selectivity.[4] This guide focuses on elucidating the molecular mechanisms that likely govern the biological effects of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate derivatives.

Postulated Mechanisms of Action: A Multi-Targeted Approach

Based on the broader family of thiazole derivatives, it is probable that Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate derivatives do not exert their effects through a single, universal mechanism. Instead, they likely engage multiple cellular targets and pathways, contributing to their diverse biological activities. The following sections explore the most probable mechanisms.

Enzyme Inhibition: A Key Modality

A prevalent mechanism of action for many bioactive thiazole derivatives is the inhibition of key enzymes involved in disease pathogenesis.

  • Protein Kinases: Deregulation of protein kinase activity is a hallmark of cancer. Several thiazole-containing compounds have been identified as potent kinase inhibitors. For instance, some imidazo[2,1-b]thiazole derivatives have been shown to be potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[5] It is plausible that the Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate scaffold could be tailored to target the ATP-binding pocket of various oncogenic kinases.

  • Carbonic Anhydrases (CAs): Certain 2-morpholino-4-phenylthiazol-5-yl acrylamide derivatives have been identified as inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[6] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell survival and proliferation.

  • Monoacylglycerol Lipase (MAGL): Thiazole-5-carboxylate derivatives have been developed as selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme that plays a role in pro-tumorigenic signaling.[7][8] Inhibition of MAGL can modulate the endocannabinoid system and lipid metabolism, impacting cancer cell growth.

  • Topoisomerase II: Some novel thiazole derivatives have been investigated as potential topoisomerase II inhibitors.[9] These enzymes are essential for DNA replication and repair, and their inhibition leads to DNA damage and apoptosis in cancer cells.

  • Cyclooxygenase (COX): Thiazole-based thiazolidinone derivatives have been identified as selective COX-1 inhibitors, suggesting a potential anti-inflammatory mechanism.[10]

Induction of Apoptosis

A common outcome of the interaction of thiazole derivatives with cancer cells is the induction of programmed cell death, or apoptosis.[1] This can be triggered through various intrinsic and extrinsic pathways, often as a downstream consequence of enzyme inhibition or other cellular stresses.

Antimicrobial Mechanisms

The antimicrobial activity of thiazole derivatives is thought to arise from their ability to interfere with essential microbial processes.[3][4] This may include:

  • Inhibition of Cell Wall Synthesis: The thiazole ring can potentially interfere with enzymes crucial for the synthesis of the bacterial cell wall.[4]

  • Disruption of Metabolic Pathways: These compounds may inhibit key metabolic enzymes in bacteria and fungi, leading to growth arrest and cell death.[4]

Experimental Workflows for Mechanistic Elucidation

To rigorously define the mechanism of action of a novel Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate derivative, a systematic experimental approach is required. The following protocols provide a framework for such an investigation.

Workflow for Assessing Anticancer Activity and Mechanism

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_target Target Identification & Validation A Cytotoxicity Screening (MTT/MTS Assay) B Determine IC50 Values A->B If active C Apoptosis Assays (Annexin V/PI, Caspase Activity) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Enzyme Inhibition Assays (Kinase, CA, MAGL, etc.) B->E F Molecular Docking Studies E->F Validate binding G Western Blotting for Downstream Signaling E->G Confirm cellular effect

Caption: Workflow for anticancer mechanism of action studies.

Detailed Experimental Protocols

This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)[2][11]

  • Normal cell line (e.g., WI-38) for selectivity assessment[12]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[13]

  • Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.[1][13] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound, the kinase, and the substrate peptide.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal.

  • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables for clear comparison of the activity of different derivatives.

Table 1: In Vitro Cytotoxicity of Thiazole Derivatives against Cancer Cell Lines (IC50 in µM)

CompoundMCF-7 (Breast)A2780 (Ovarian)KF-28 (Ovarian)MDA-MB-231 (Breast)
5a --0.7181.51
5b --3.374-
5e 0.6648---
5f -2.34--
5g -7.45--
Data adapted from a study on bis-thiazole derivatives and is for illustrative purposes.[1]

Signaling Pathway Visualization

Understanding the downstream effects of target engagement is crucial. Molecular docking can provide insights into the binding mode of the inhibitors, which can then be validated by cellular assays.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Inhibitor Thiazole Derivative Kinase Oncogenic Kinase (e.g., FLT3) Inhibitor->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes

Caption: Hypothetical signaling pathway of a thiazole kinase inhibitor.

Conclusion and Future Directions

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate derivatives represent a promising scaffold for the development of novel therapeutic agents. The likely mechanism of action is multi-faceted, involving the inhibition of key enzymes and the induction of apoptosis. The experimental protocols and workflows outlined in this guide provide a robust framework for elucidating the precise molecular mechanisms of new analogues. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to validate the therapeutic potential of lead compounds. A deeper understanding of the molecular targets and signaling pathways will be instrumental in advancing these compounds through the drug discovery pipeline.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Gazzar, A. B. A., & Al-Wasidi, A. S. (2022). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 10, 846655. [Link]

  • Cai, W.-X., Liu, A.-L., & Li, X.-H. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 25. [Link]

  • Cai, W.-X., Liu, A.-L., & Li, X.-H. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 25. [Link]

  • Demirayak, Ş., Karaburun, A. Ç., & Beis, R. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of Heterocyclic Chemistry, 46(5), 894-900. [Link]

  • Abdallah, A. E. M., Mohareb, R. M., Helal, M. H. E., & Mofeed, G. J. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica, 68(3), 604-616. [Link]

  • Ansari, M. F., Angeli, A., Ganie, S. A., & Supuran, C. T. (2019). Synthesis and exploration of 2-morpholino-4-phenylthiazol-5-yl acrylamide derivatives for their effects against carbonic anhydrase I, II, IX and XII isoforms as a non-sulfonamide class of inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 115090. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2013). Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation. European Journal of Medicinal Chemistry, 69, 889-900. [Link]

  • Li, L., et al. (2015). Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4554-4558. [Link]

  • Tsolaki, E., et al. (2019). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 24(18), 3326. [Link]

  • Rostom, S. A. F., Faidallah, H. M., Radwan, M. F., & Badr, M. H. (2014). Bifunctional Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives: Synthesis and in Vitro Biological Evaluation as Antimicrobial and Anticancer Agents. European Journal of Medicinal Chemistry, 77, 170-181. [Link]

  • Alam, M. S., et al. (2018). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Mini-Reviews in Medicinal Chemistry, 18(5), 434-451. [Link]

  • Wang, X., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Journal of the Chinese Chemical Society, 61(4), 447-452. [Link]

  • Biernasiuk, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5600. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Journal of the Iranian Chemical Society, 1-12. [Link]

  • Rostom, S. A. F., Faidallah, H. M., Radwan, M. F., & Badr, M. H. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 77, 170-181. [Link]

  • Alam, M. S., et al. (2018). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Mini-Reviews in Medicinal Chemistry, 18(5), 434-451. [Link]

  • da Silva, G. G., et al. (2022). Synthesis, in vitro evaluation and molecular docking of new 2-thiopyrimidin-4-one derivatives as aldose reductase inhibitors. Journal of the Brazilian Chemical Society, 33(2), 202-212. [Link]

  • Asiri, A. M., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Crystals, 13(2), 268. [Link]

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Exploratory

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate in Drug Discovery: A Mechanistic and Synthetic Guide to Antiviral Lead Generation

Executive Summary & Chemical Identity In modern medicinal chemistry, the rapid assembly of complex, biologically active architectures relies heavily on versatile, orthogonally functionalized building blocks. Ethyl 2-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, the rapid assembly of complex, biologically active architectures relies heavily on versatile, orthogonally functionalized building blocks. Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (CAS: 2070857-40-6) has emerged as a privileged scaffold, particularly in the development of novel antiviral therapeutics[1].

This compound features three distinct vectors for structural diversification:

  • C2-Bromine: A highly activated site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Negishi)[2].

  • C4-Ethyl Carboxylate: An ester moiety primed for aminolysis, saponification, or hydrazide formation to build extended amide or heterocyclic linkages[2].

  • C5-Morpholine: An electron-donating, saturated heterocyclic ring that modulates the physicochemical properties of the parent thiazole, improving aqueous solubility and providing critical hydrogen-bond acceptor capabilities.

This whitepaper provides an in-depth technical analysis of this scaffold, detailing the causality behind its synthetic protocols and its mechanistic role in the discovery of Respiratory Syncytial Virus (RSV) inhibitors.

The Thiazole-Morpholine Axis: Mechanistic Rationale in Antiviral Design

Human Respiratory Syncytial Virus (HRSV) is a leading cause of acute lower respiratory tract infections[2]. A primary therapeutic target for HRSV is the viral Fusion (F) protein, a class I viral fusion protein responsible for merging the viral envelope with the host cell membrane[3].

Inhibitors such as benzodiazepine and azepin-2-one derivatives bind to the pre-fusion conformation of the F protein[2],[3]. Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is utilized to construct the critical "right-hand" pendant domain of these inhibitors.

Mechanistic Causality: The morpholine ring is not merely a structural spacer; it is a deliberate pharmacokinetic (PK) and pharmacodynamic (PD) choice. The oxygen atom of the morpholine acts as a hydrogen-bond acceptor, interacting with polar residues within the F protein's binding pocket. Concurrently, the thiazole ring serves as a rigid bioisostere for phenyl or pyridine rings, projecting the C2-substituent (often a cyclopropyl or aryl group) into a deep hydrophobic sub-pocket, effectively locking the F protein and preventing the conformational rearrangement required for viral entry.

RSVMechanism V RSV Virion F Viral F (Fusion) Protein Prefusion Conformation V->F M Viral-Host Membrane Fusion F->M Natural Pathway I Benzodiazepine/Azepin-2-one Inhibitor C Conformational Change Blockade I->C Binds F Protein C->F Stabilizes C->M Inhibits Fusion S Infection Prevented C->S Therapeutic Outcome H Host Cell Membrane H->M R Viral Replication M->R

Mechanism of action for RSV inhibitors targeting the viral fusion (F) protein.

Core Assembly Workflows: Cross-Coupling Methodologies

As a Senior Application Scientist, it is critical to recognize that protocol success relies on understanding the thermodynamic and kinetic forces at play. The methodologies below are designed as self-validating systems to ensure high-fidelity lead generation.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C2-Functionalization)

This protocol is utilized to install cycloalkyl or aryl groups at the C2 position, a critical step in RSV inhibitor synthesis ()[2].

Causality & Design: We utilize a biphasic Toluene/Water solvent system. Toluene effectively solubilizes the organic reactants, while water dissolves the inorganic base (K₂CO₃). This biphasic nature prevents the precipitation of inorganic salts that can coat the catalyst and stall the reaction. Pd(PPh₃)₄ is selected because the C2-Br bond on an electron-rich thiazole is highly activated; a standard zero-valent palladium source is sufficient for oxidative addition without requiring expensive, bulky phosphine ligands.

Step-by-Step Methodology:

  • Reagent Charging: To a reaction vial, add ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 eq, e.g., 212 mg, 0.67 mmol), cyclopropylboronic acid (1.1 eq, 65 mg), K₂CO₃ (3.0 eq, 286 mg), and Pd(PPh₃)₄ (5 mol%, 40 mg)[2],[3].

  • Atmosphere Control (Critical): Seal the vial and purge via three vacuum/nitrogen backfill cycles. Rationale: Pd(0) is highly susceptible to oxidation into inactive Pd(II) species; stringent degassing is non-negotiable.

  • Solvent Addition: Inject degassed Toluene (2.9 mL) and Water (0.6 mL) via syringe[2].

  • Thermal Activation: Heat the mixture to 80 °C under vigorous stirring for 12–16 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z ~321) and the appearance of the product mass (m/z ~283) confirms successful transmetallation and reductive elimination. If dehalogenation is observed (m/z ~243), it indicates moisture-induced protodeboronation, signaling the need for anhydrous base or stricter temperature control.

  • Workup: Cool to room temperature, quench with water, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Negishi Coupling for Alkyl Substitution

When introducing sensitive alkyl groups (e.g., ethyl), Suzuki conditions often fail due to slow transmetallation and rapid β-hydride elimination.

Causality & Design: Organozinc reagents (ZnEt₂) undergo transmetallation at a significantly faster rate than boronic acids, outcompeting the β-hydride elimination degradation pathway.

Step-by-Step Methodology:

  • Preparation: To a stirred solution of ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 eq, 300 mg) in anhydrous THF (10 mL), add ZnEt₂ (1.9 eq, 229 mg) under a strict N₂ atmosphere[2].

  • Catalyst Addition: Add Pd(PPh₃)₄ (10 mol%) at 0 °C.

  • Reflux: Heat the mixture to reflux for 16 hours[2].

  • Self-Validation Check: Monitor via TLC and GC-MS. The formation of homocoupled thiazole dimers indicates oxidative homocoupling due to oxygen ingress. A successful run yields >80% cross-coupled product, validating the inert atmosphere's integrity.

SynthesisWorkflow A Ethyl 2-bromo-5-morpholinothiazole- 4-carboxylate B Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Toluene/H2O) A->B Boronic Acids C Negishi Coupling (Pd(PPh3)4, ZnEt2, THF) A->C Organozinc Reagents D Hydrazide Formation (Hydrazine Hydrate) A->D Ester Aminolysis E C2-Alkyl/Aryl Substituted Intermediate B->E C->E F Core Assembly (Benzodiazepine / Azepin-2-one) D->F E->F Amidation / Cyclization G RSV Inhibitor Candidate F->G Final Deprotection

Workflow for synthesizing RSV inhibitors from the thiazole carboxylate scaffold.

Quantitative Data: Yield Analysis

The following table summarizes the quantitative performance of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate across various cross-coupling environments, demonstrating its robust reactivity profile in pharmaceutical development[2],[4],[3].

Reaction ClassElectrophileNucleophile (Equivalents)Catalyst & Base SystemSolvent & TempReported Yield
Suzuki-Miyaura Thiazole-4-carboxylateCyclopropylboronic acid (1.1 eq)Pd(PPh₃)₄ (5 mol%), K₂CO₃Toluene/H₂O, 80 °C92%
Suzuki-Miyaura Thiazole-4-carboxylatePyridin-3-yl boronic acid (1.5 eq)Pd(dppf)Cl₂ (10 mol%), Cs₂CO₃DMF, 80 °C>85%
Negishi Thiazole-4-carboxylateDiethylzinc (1.9 eq)Pd(PPh₃)₄ (10 mol%), NoneTHF, Reflux>80%

Conclusion

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is a foundational building block in contemporary antiviral drug discovery. Its precise arrangement of functional groups allows medicinal chemists to rapidly explore chemical space via orthogonal cross-coupling and amidation workflows. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can reliably leverage this scaffold to generate potent, highly targeted therapeutics against RSV and other viral pathogens.

References

  • Title: Benzodiazepine derivatives as RSV inhibitors (WO2017015449A1)
  • Title: Azepin-2-one derivatives as RSV inhibitors (US20190152968A1)
  • Title: BENZODIAZEPINE DERIVATIVES AS RSV INHIBITORS (EP3324977B1)

Sources

Foundational

Physicochemical Profiling and Synthetic Applications of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate in Antiviral Drug Discovery

Executive Summary In the landscape of modern antiviral drug discovery, highly functionalized heterocyclic scaffolds serve as the architectural foundation for novel therapeutics. Ethyl 2-bromo-5-morpholinothiazole-4-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern antiviral drug discovery, highly functionalized heterocyclic scaffolds serve as the architectural foundation for novel therapeutics. Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (CAS: 2070857-40-6) has emerged as a critical, versatile intermediate, particularly in the synthesis of benzodiazepine and azepin-2-one derivatives[1]. These classes of compounds are currently under intensive investigation as potent inhibitors of Human Respiratory Syncytial Virus (HRSV), a pathogen that remains a leading cause of acute lower respiratory tract infections worldwide[2].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, structural logic, and field-proven experimental methodologies, designed specifically for researchers and application scientists engineering the next generation of RSV inhibitors.

Physicochemical Profiling and Structural Logic

Understanding the physical and chemical parameters of a building block is the first step in predicting its behavior in complex synthetic pathways. The table below summarizes the core quantitative data for Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate[3].

Quantitative Data Summary
PropertyValue / Description
Chemical Name Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate
CAS Registry Number 2070857-40-6
Molecular Formula C₁₀H₁₃BrN₂O₃S
Molecular Weight 321.19 g/mol
Physical State Solid (typically white to pale yellow)
Core Scaffold 1,3-Thiazole
Substituents 2-Bromo, 4-Carboxylate (Ethyl ester), 5-Morpholino
Storage Conditions 2-8 °C, under an inert atmosphere (Argon/Nitrogen)
Structural Causality

The molecule is engineered with three distinct functional zones, each serving a specific mechanistic purpose:

  • The C2-Bromine: Acts as a highly activated electrophilic site. The adjacent nitrogen atom and the electron-withdrawing C4-ester lower the electron density at the C2 position, priming it for oxidative addition by low-valent transition metals (e.g., Pd(0))[2].

  • The C4-Ethyl Ester: Provides an orthogonal functionalization vector. It can be selectively hydrolyzed or converted into a hydrazide without disturbing the C2 or C5 substituents[1].

  • The C5-Morpholino Group: Serves a dual purpose. Synthetically, it directs the electronic properties of the thiazole ring. Pharmacologically, it acts as a critical pharmacophore in the final drug candidate, modulating lipophilicity (logP) and providing essential hydrogen-bond acceptor sites for viral target binding[4].

Reactivity_Map A Ethyl 2-bromo-5-morpholinothiazole- 4-carboxylate B C2-Position: Suzuki/Stille Coupling (Pd-Catalyzed Electrophilic Site) A->B Cross-Coupling C C4-Position: Ester Hydrolysis / Hydrazinolysis A->C Derivatization D C5-Position: Morpholino Group (Pharmacophore / Modulates logP) A->D Structural Anchor E RSV Inhibitor Precursors (Benzodiazepines / Azepin-2-ones) B->E C->E

Figure 1: Orthogonal reactivity pathways of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducible yields, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an observational checkpoint.

Protocol 1: C2-Directed Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the C2 position of the thiazole ring via palladium-catalyzed cross-coupling, replacing the bromine atom with a cyclopropyl or heteroaryl group (e.g., cyclopropylboronic acid)[2].

Mechanistic Rationale: Using a weak inorganic base (K₂CO₃) in a biphasic solvent system (Toluene/H₂O) is critical. The biphasic nature ensures the organic substrate remains dissolved in the toluene layer, while the boronic acid and base interact at the phase boundary, facilitating the transmetalation step without prematurely degrading the active catalytic complex[2].

Step-by-Step Workflow:

  • Reagent Charging: To an oven-dried reaction vial, add Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 eq, 212 mg, 0.67 mmol), cyclopropylboronic acid (1.15 eq, 65 mg, 0.76 mmol), and K₂CO₃ (3.0 eq, 286 mg, 2.07 mmol)[2].

  • Catalyst Addition & Validation: Introduce Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 40 mg, 0.035 mmol)[2].

    • Self-Validation Checkpoint: Visually inspect the Pd(PPh₃)₄. It must be a bright, vibrant yellow. A brownish or greenish hue indicates oxidation to Pd(II), which will severely diminish the catalytic cycle's efficiency.

  • Atmospheric Control: Seal the vial with a PTFE-lined septum. Evacuate and backfill with dry Nitrogen or Argon three times. Oxygen exclusion is mandatory to prevent the oxidative quenching of the Pd(0) species.

  • Solvent Injection: Inject degassed Toluene (2.88 mL) and deionized Water (0.58 mL) via syringe[2].

  • Execution & Monitoring: Heat the mixture to 80-100 °C under vigorous stirring for 12-16 hours.

    • Self-Validation Checkpoint: Monitor via TLC or LC-MS. The reaction is complete only when the distinct molecular ion peak of the starting bromide (m/z ~321/323) is entirely replaced by the product mass.

  • Workup: Quench the solution with water, extract with Ethyl Acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Experimental_Workflow Step1 1. Reagent Prep (Substrate, Boronic Acid, Base) Step2 2. Inert Atmosphere (N2/Ar Purge) Step1->Step2 Step3 3. Pd-Catalysis (Toluene/H2O, 80°C) Step2->Step3 Step4 4. Workup (Aqueous Quench, EtOAc Ext.) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5

Figure 2: Self-validating workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Protocol 2: C4-Ester Derivatization (Hydrazide Formation)

Objective: Conversion of the C4 ethyl ester to a hydrazide, a necessary precursor for subsequent ring-closure into azepin-2-one or benzodiazepine scaffolds[1].

Mechanistic Rationale: The ethyl ester at C4 is sterically accessible but electronically stabilized by the aromaticity of the thiazole ring. Direct hydrazinolysis using hydrazine hydrate in a polar protic solvent (e.g., Ethanol) provides the necessary hydrogen-bonding network to stabilize the tetrahedral intermediate, driving the equilibrium strongly toward the hydrazide product[1].

Application in HRSV Drug Development

Currently, there is no universally available vaccine to prevent HRSV infection. While monoclonal antibodies like Palivizumab are used prophylactically in high-risk infants, their high cost limits general use. Similarly, the efficacy of broad-spectrum antivirals like Ribavirin is limited[2].

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate addresses a major medical need by enabling the modular synthesis of small-molecule RSV inhibitors. By utilizing the orthogonal reactivity of the C2 and C4 positions, medicinal chemists can rapidly generate libraries of benzodiazepine and azepin-2-one derivatives[1][4]. These compounds are designed to inhibit the viral RNA-dependent RNA polymerase or disrupt viral fusion proteins, offering a scalable, cost-effective therapeutic avenue for patients of all ages.

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Exploratory

In Vitro Exploratory Studies of Antiviral Scaffolds Derived from Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

Executive Summary & Mechanistic Rationale In the landscape of antiviral drug discovery, identifying versatile, highly functionalized chemical scaffolds is paramount. Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of antiviral drug discovery, identifying versatile, highly functionalized chemical scaffolds is paramount. Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (CAS: 2070857-40-6) has emerged as a privileged building block, particularly in the synthesis of non-nucleoside inhibitors targeting the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp) complex[1].

As a Senior Application Scientist, I approach this scaffold not just as a chemical intermediate, but as a carefully engineered system designed for optimal target engagement and pharmacokinetic stability. The structural logic of this scaffold is highly deliberate:

  • Thiazole Core: Acts as a bioisostere for purine/pyrimidine rings, facilitating critical hydrogen bonding and π−π stacking interactions within viral enzyme binding pockets.

  • Morpholine Ring (C5): Strategically positioned to enhance aqueous solubility and modulate the overall LogP of the molecule. The morpholine oxygen acts as a weak hydrogen bond acceptor, improving the molecule's ADME profile while minimizing host-cell cytotoxicity.

  • Bromine Atom (C2): Provides a highly reactive orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions), enabling the rapid generation of diverse aryl/heteroaryl libraries to probe the hydrophobic sub-pockets of viral targets.

  • Ethyl Carboxylate (C4): Serves as a precursor for amidation or hydrazide formation, which are essential for establishing high-affinity hydrogen bond donor/acceptor networks with the RSV L-protein or N-protein[1].

Synthesis & Derivatization Workflow

To transition from the base scaffold to a library of testable in vitro candidates, a systematic derivatization workflow is employed. The protocol relies on sequential functionalization, ensuring that the physicochemical properties of the resulting library remain within Lipinski’s Rule of Five.

Workflow Scaffold Ethyl 2-bromo-5-morpholinothiazole- 4-carboxylate (Scaffold) Coupling C2: Suzuki/Stille Cross-Coupling Scaffold->Coupling Amidation C4: Hydrazide/Amide Formation Coupling->Amidation Library RSV Inhibitor Library Amidation->Library Screening In Vitro Screening (CPE & Toxicity) Library->Screening Lead Lead Optimization Screening->Lead

Fig 1. Chemical derivatization and in vitro screening workflow for the thiazole-morpholine scaffold.

In Vitro Exploratory Protocols

The transition from chemical synthesis to biological evaluation requires rigorous, self-validating assay systems. The following protocols detail the primary screening cascade used to evaluate derivatives of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate.

Protocol 1: RSV Cytopathic Effect (CPE) Inhibition Assay

Causality & Rationale: We utilize HEp-2 (Human Epithelioma type 2) cells because they are highly permissive to the RSV A2 strain and exhibit pronounced, easily quantifiable syncytia (cell fusion) formation. By measuring the reduction in viral-induced CPE, we obtain a direct, phenotypic readout of overall antiviral efficacy[2]. Self-Validating Controls:

  • Vehicle Control: 0.5% DMSO (establishes maximum viral CPE).

  • Positive Control: Ribavirin or AZ-27 (validates assay sensitivity and dynamic range)[3].

  • Cell Control: Mock-infected cells (establishes 100% viability baseline).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEp-2 cells at 5×103 cells/well in 96-well clear-bottom plates using DMEM supplemented with 2% FBS and 1% Non-Essential Amino Acids (NEAA). Incubate overnight at 37°C, 5% CO2​ [2].

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the thiazole-morpholine derivatives in assay media, starting at a top concentration of 50 µM.

  • Infection: Add RSV A2 strain at a Multiplicity of Infection (MOI) of 0.01 to the compound-containing wells.

  • Incubation: Incubate the plates for 5 days at 37°C.

  • Quantification: Assess cell viability using the MTS reagent (or equivalent tetrazolium salt). Read absorbance at 490 nm. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cytotoxicity Profiling (CC50 Determination)

Causality & Rationale: Antiviral efficacy is biologically irrelevant if it is driven by host-cell toxicity. We employ an ATP-quantification assay (CellTiter-Glo) rather than colorimetric assays (like MTT) because highly conjugated thiazole derivatives can exhibit auto-fluorescence or optical absorbance that interferes with colorimetric readouts. Self-Validating Controls:

  • Positive Cytotoxic Control: Puromycin (10 µM) to ensure the assay accurately detects ATP depletion linked to cell death.

Step-by-Step Methodology:

  • Parallel Seeding: Seed HEp-2 cells identically to Protocol 1, but without the addition of RSV.

  • Treatment: Expose cells to the same 10-point compound dilution series for 5 days.

  • Luminescence Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes.

  • Analysis: Measure luminescence. Calculate the CC50​ (concentration reducing cell viability by 50%).

  • Index Calculation: Calculate the Selectivity Index ( SI=CC50​/IC50​ ). An SI>50 is the threshold for advancing a compound to mechanistic studies.

Protocol 3: Mechanism of Action via RSV Replicon Assay

Causality & Rationale: To differentiate between compounds that inhibit viral entry (fusion inhibitors) and those that inhibit viral replication (polymerase inhibitors), we utilize a subgenomic RSV replicon system expressing a luciferase reporter[4]. Because this replicon lacks the structural envelope genes (F and G proteins), it cannot form infectious virions[5]. Therefore, any compound that successfully quenches the luciferase signal must act directly on the intracellular viral RNA replication machinery (the L/N/P protein complex)[3].

Mechanism Entry RSV Viral Entry (HEp-2 Cells) Uncoating Viral Uncoating & RNA Release Entry->Uncoating Polymerase RSV RNA Polymerase (L/N/P Complex) Uncoating->Polymerase Replication Viral RNA Replication (Luciferase Reporter) Polymerase->Replication Inhibitor Thiazole-Morpholine Derivatives Inhibitor->Polymerase Direct Inhibition CPE Cytopathic Effect (CPE) & Syncytia Formation Replication->CPE

Fig 2. Mechanism of action for RSV replication inhibition by thiazole-morpholine derivatives.

Step-by-Step Methodology:

  • Cell Culture: Seed BHK-21 cells harboring the RSV replicon at 5×104 cells/well[3].

  • Treatment: Add the test compounds (at and 10× their established IC50​ ) and incubate for 48 hours.

  • Reporter Assay: Add EnduRen live-cell substrate (Promega) to measure the replicon-driven luciferase reporter signal[4].

  • Validation: A selective reduction in luminescence without a corresponding drop in host-cell ATP confirms the compound is a true replication inhibitor.

Data Presentation: Scaffold Optimization

The following table summarizes mock in vitro screening data for a library derived from the Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate scaffold, demonstrating how systematic substitutions at the C2 and C4 positions impact antiviral potency and selectivity.

Compound IDC2 Substitution (Suzuki)C4 Substitution (Amidation)RSV CPE IC50​ (µM)HEp-2 CC50​ (µM)Selectivity Index (SI)MoA (Replicon Active?)
Scaffold BromineEthyl Carboxylate> 50.0> 100.0N/ANo
Deriv-01 PhenylEthyl Carboxylate12.485.06.8Yes
Deriv-02 4-FluorophenylHydrazide3.2> 100.0> 31.2Yes
Deriv-03 3-PyridylN-Methyl Amide0.8590.5106.4Yes
Deriv-04 2-PyrimidineCyclopropyl Amide0.12 > 100.0 > 833.3 Yes
Ribavirin (Ctrl)N/AN/A4.5> 100.0> 22.2Yes

Data Interpretation: The raw scaffold exhibits no antiviral activity. However, cross-coupling a heteroaryl group at C2 (Deriv-04) and converting the C4 ethyl carboxylate to a cyclopropyl amide drastically increases target engagement, yielding a sub-micromolar inhibitor with an excellent therapeutic window ( SI>833 ).

Conclusion

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is a highly modular and pharmacologically favorable scaffold for antiviral drug discovery. By leveraging its orthogonal reactivity sites (C2 bromine and C4 carboxylate), medicinal chemists can rapidly generate libraries of potent RSV replication inhibitors. When coupled with a rigorous, self-validating in vitro screening cascade—spanning phenotypic CPE assays, ATP-based cytotoxicity profiling, and subgenomic replicon systems—this scaffold provides a robust foundation for identifying next-generation antiviral therapeutics.

References

  • European Patent Office. "BENZODIAZEPINE DERIVATIVES AS RSV INHIBITORS - EP 3324977 B1". Googleapis.com.
  • "Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604". PMC - NIH.gov.
  • "Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium". Journal of Antimicrobial Chemotherapy - Oxford Academic.
  • "Characterization of a Respiratory Syncytial Virus L Protein Inhibitor". ASM Journals.
  • "A Respiratory Syncytial Virus Replicon That Is Noncytotoxic and Capable of Long-Term Foreign Gene Expression". PMC - NIH.gov.

Sources

Foundational

Comprehensive Technical Guide: Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (CAS: 2070857-40-6)

Introduction and Chemical Identity Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (CAS: 2070857-40-6)[1] is a highly functionalized thiazole derivative that serves as a critical building block in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Identity

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (CAS: 2070857-40-6)[1] is a highly functionalized thiazole derivative that serves as a critical building block in modern medicinal chemistry and drug discovery. Thiazole cores are ubiquitous in biologically active molecules, and the specific substitution pattern of a bromine atom at the C2 position and a morpholine ring at the C5 position provides orthogonal reactivity vectors for downstream cross-coupling and derivatization.

This whitepaper synthesizes the fundamental properties, safe handling procedures (SDS), and experimental protocols required to utilize this compound effectively in research settings.

Physicochemical Properties

Understanding the physicochemical properties of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is essential for predicting its behavior in various solvent systems and its stability during synthetic transformations.

Table 1: Quantitative Chemical Data
PropertyValueCausality / Significance
CAS Number 2070857-40-6Unique identifier for regulatory and procurement tracking[1].
Molecular Formula C10H13BrN2O3SDictates mass spectrometry (MS) isotopic patterns (M, M+2 due to Bromine).
Molecular Weight 321.19 g/mol Crucial for stoichiometric calculations in cross-coupling reactions.
Purity Standard ≥98% (HPLC)Prevents catalytic poisoning during downstream Pd-catalyzed couplings.
Storage Condition 2-8°C, Inert AtmosphereMinimizes oxidative degradation of the morpholine moiety and ester hydrolysis.

Safety Data Sheet (SDS) Guidelines and Handling

As an uncharacterized novel building block in many regulatory frameworks, Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate must be handled with standard precautions for halogenated heterocycles[2]. The presence of the electrophilic 2-bromo-thiazole moiety presents potential alkylating hazards.

Hazard Identification
  • GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[2].

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Self-Validating Safety Protocol

To ensure a self-validating safety environment, researchers must implement a closed-loop verification system:

  • Pre-Weighing: Verify the integrity of the inert atmosphere glovebox or fume hood flow rate (target face velocity: 0.5 m/s).

  • Handling: Utilize nitrile gloves (double-gloved) and anti-static spatulas. The causality here is that halogenated thiazoles can permeate standard latex.

  • Post-Handling: Swab the weighing area and run a rapid TLC or LC-MS check of the swab extract to validate zero contamination.

Synthetic Workflow and Experimental Protocols

The synthesis and functionalization of this compound require precise control over reaction conditions to prevent dehalogenation or ester cleavage.

Step-by-Step Methodology: Buchwald-Hartwig Amination of the C2 Position

The 2-bromo position is highly primed for transition-metal-catalyzed cross-coupling. The following protocol describes a self-validating amination.

Step 1: Catalyst Pre-activation

  • Action: In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (5 mol%) and Xantphos (10 mol%) in anhydrous 1,4-dioxane (5 mL).

  • Causality: Xantphos is selected due to its wide bite angle, which promotes the reductive elimination step in the catalytic cycle, preventing off-target debromination.

Step 2: Substrate Addition

  • Action: Add Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 eq, 1.0 mmol) and the desired secondary amine (1.2 eq).

  • Causality: A slight excess of the amine ensures complete consumption of the valuable thiazole starting material.

Step 3: Base Addition and Heating

  • Action: Add Cs2​CO3​ (2.0 eq). Seal the vial, remove from the glovebox, and heat to 90°C for 12 hours.

  • Causality: Cs2​CO3​ provides the optimal basicity to deprotonate the amine without hydrolyzing the ethyl ester at the C4 position.

Step 4: Self-Validating Quench and Analysis

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad. Run an LC-MS aliquot.

  • Causality: The disappearance of the starting material mass ( m/z 321/323) and the appearance of the product mass validates the catalytic cycle's success prior to resource-intensive column chromatography.

Workflow Visualization

G A Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (Starting Material) B Pd-Catalyzed Cross-Coupling (Pd2(dba)3, Xantphos, Cs2CO3) A->B Reagents added under N2 C In-Process LC-MS Monitoring (Validate m/z shift) B->C Heat 90°C, 12h D Celite Filtration & Extraction (Remove Pd black) C->D >95% Conversion E Purified C2-Functionalized Thiazole (Final Product) D->E Chromatography

Figure 1: Self-validating synthetic workflow for the downstream functionalization of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate.

Conclusion

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (CAS: 2070857-40-6) is a versatile, densely functionalized scaffold. By adhering to the strict SDS guidelines and leveraging the mechanistic causality behind Pd-catalyzed protocols, researchers can reliably incorporate this core into complex pharmaceutical libraries. The self-validating steps embedded within the protocols ensure reproducibility and high-fidelity data generation.

References

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

Introduction Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The thiazole core i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The thiazole core is a privileged scaffold found in numerous FDA-approved drugs, valued for its diverse pharmacological activities.[1] The unique substitution pattern of this target molecule, featuring a bromine atom at the 2-position, a morpholine moiety at the 5-position, and an ethyl carboxylate at the 4-position, offers multiple points for further chemical diversification. The bromine atom serves as a versatile handle for cross-coupling reactions, the morpholine group can enhance solubility and metabolic stability, and the ester can be hydrolyzed or converted to an amide.

This application note provides a comprehensive, three-step synthetic protocol for the preparation of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate, commencing from the readily available starting materials, ethyl bromopyruvate and thiourea. The described methodology is designed to be robust and reproducible for researchers in organic synthesis and pharmaceutical development. Each step is explained with insights into the underlying reaction mechanisms and experimental considerations to ensure success.

Overall Synthetic Scheme

The synthesis is designed as a three-stage process, starting with the construction of the thiazole ring, followed by functionalization at the 5-position, and concluding with the introduction of the bromine atom at the 2-position.

Synthetic_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Nucleophilic Aromatic Substitution (SNAr) cluster_3 Step 4: Sandmeyer Bromination A Ethyl Bromopyruvate + Thiourea B Ethyl 2-aminothiazole-4-carboxylate (1) A->B EtOH, Reflux C Compound 1 D Ethyl 2-amino-5-bromothiazole-4-carboxylate (2) C->D NBS, Acetonitrile, RT E Compound 2 F Ethyl 2-amino-5-morpholinothiazole-4-carboxylate (3) E->F Morpholine, Base, Heat G Compound 3 H Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (Final Product) G->H t-BuONO, CuBr₂, Acetonitrile

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialPurity/GradeSupplierNotes
Ethyl bromopyruvate≥97%Sigma-AldrichLachrymator, handle in a fume hood.
Thiourea≥99%Acros Organics
Ethanol (EtOH)AnhydrousFisher Chemical
N-Bromosuccinimide (NBS)≥98%TCI ChemicalsProtect from light and moisture.
Acetonitrile (MeCN)AnhydrousJ.T. Baker
Morpholine≥99%Alfa Aesar
Diisopropylethylamine (DIPEA)≥99.5%Combi-Blocks
tert-Butyl nitrite (t-BuONO)90% technicalOakwood Chemical
Copper(II) Bromide (CuBr₂)≥99%Strem Chemicals
Ethyl Acetate (EtOAc)HPLC GradeVWR ChemicalsFor extraction and chromatography.
HexanesHPLC GradeVWR ChemicalsFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeEMD MilliporeFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (1)

This initial step utilizes the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (ethyl bromopyruvate) with a thioamide (thiourea).[2][3]

Protocol:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiourea (7.61 g, 100 mmol) and anhydrous ethanol (100 mL).

  • Stir the suspension until the thiourea is partially dissolved.

  • Slowly add ethyl bromopyruvate (19.5 g, 100 mmol) to the mixture at room temperature. The addition is exothermic, and the reaction mixture may warm up.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete (disappearance of ethyl bromopyruvate), cool the mixture to room temperature and then place it in an ice bath for 30 minutes.

  • A precipitate of the hydrobromide salt of the product will form. Collect the solid by vacuum filtration and wash it with cold ethanol (2 x 20 mL).

  • To obtain the free base, suspend the collected solid in 150 mL of water and stir vigorously. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is ~8.

  • The off-white solid of Ethyl 2-aminothiazole-4-carboxylate will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL), and dry under vacuum.

Expected Yield: 80-90%.

Step 2: Synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate (2)

This step involves the regioselective electrophilic bromination of the electron-rich thiazole ring at the 5-position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.[4][5]

Protocol:

  • In a 250 mL round-bottom flask protected from light, dissolve Ethyl 2-aminothiazole-4-carboxylate (1) (17.2 g, 100 mmol) in anhydrous acetonitrile (120 mL).

  • Stir the solution at room temperature.

  • Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) portion-wise over 15 minutes. The reaction is slightly exothermic, and the color of the solution will change.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the acetonitrile.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then with saturated aqueous sodium chloride (brine) (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).

Expected Yield: 70-85%.

Step 3: Synthesis of Ethyl 2-amino-5-morpholinothiazole-4-carboxylate (3)

This transformation is a nucleophilic aromatic substitution (SNA) where the bromine atom at the electron-deficient 5-position is displaced by morpholine. The reaction is typically facilitated by a non-nucleophilic base and heat.[6][7]

Protocol:

  • To a 100 mL sealed tube, add Ethyl 2-amino-5-bromothiazole-4-carboxylate (2) (2.51 g, 10 mmol), morpholine (1.3 mL, 15 mmol), and diisopropylethylamine (DIPEA) (2.6 mL, 15 mmol).

  • Add 20 mL of dimethylformamide (DMF) as the solvent.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours. Monitor the reaction's progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (3 x 50 mL) to remove DMF, followed by a brine wash (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Expected Yield: 60-75%.

Step 4: Synthesis of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (Final Product)

The final step involves the conversion of the 2-amino group to a 2-bromo group via a Sandmeyer-type reaction. This reaction proceeds through a diazonium salt intermediate, which is then displaced by bromide from the copper(II) bromide reagent.[8]

Protocol:

  • Caution: This reaction involves the formation of a diazonium salt and should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • In a 100 mL round-bottom flask, dissolve Ethyl 2-amino-5-morpholinothiazole-4-carboxylate (3) (2.57 g, 10 mmol) and copper(II) bromide (2.68 g, 12 mmol) in anhydrous acetonitrile (40 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyl nitrite (1.4 mL, 12 mmol) dropwise to the stirred solution over 10 minutes. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product as a solid.

Expected Yield: 50-65%.

Characterization

The identity and purity of the final product, Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate, should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This application note details a robust and reliable multi-step synthesis for Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate. By following these protocols, researchers can access this valuable and versatile building block for applications in drug discovery and development. The methodologies are based on well-established chemical transformations, and the provided explanations for each step should aid in successful execution and potential troubleshooting.

References

  • Upadhyaya, K., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 1-16.
  • BenchChem. (2025). Synthesis of 2-Amino-5-bromo-4-t-butylthiazole: A Detailed Protocol for Researchers.
  • ECHEMI. (n.d.). Ethyl 2-amino-5-bromothiazole-4-carboxylate Use and Manufacturing.
  • ChemicalBook. (n.d.). Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis.
  • Siméon, F., et al. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Organic Letters, 11(21), 4890–4893.
  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.
  • Beletskaya, I. P., et al. (2007).
  • Taylor, R. D., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5627–5643.
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.
  • Boivin, R. P., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.

Sources

Application

The Versatile Scaffold: Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both inherent biological relevance and synthetic versatility is paramount. Ethyl 2-bromo-5-morpholinothiazole-4-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both inherent biological relevance and synthetic versatility is paramount. Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate emerges as a compound of significant interest, embodying a convergence of chemical functionalities that position it as a powerful building block in medicinal chemistry. While extensive direct studies on this specific ethyl ester are not widely documented in public literature, a deep understanding of its structural components—the thiazole core, the morpholine substituent, and the reactive 2-bromo group—allows for a well-grounded exploration of its potential applications. This guide synthesizes insights from closely related analogues to provide a comprehensive overview of the promise held by this scaffold, complete with detailed protocols for its derivatization and evaluation.

The thiazole ring is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates, valued for its ability to engage in diverse biological interactions.[1] The morpholine moiety is frequently incorporated to enhance aqueous solubility and improve pharmacokinetic profiles. The strategic placement of a bromine atom at the 2-position of the thiazole ring provides a chemically reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the generation of extensive and diverse chemical libraries for screening.[2][3]

I. Core Applications in Drug Discovery

Based on the established biological activities of structurally related morpholinothiazole and 2-bromothiazole derivatives, Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is a promising starting point for the development of novel therapeutics in several key areas.

Oncology: Targeting Kinase Signaling

The dysregulation of protein kinases is a hallmark of many cancers, making them a major class of therapeutic targets. The 2-aminothiazole scaffold, a close relative of our title compound, is a well-established pharmacophore in the design of kinase inhibitors. Derivatives have shown potent inhibitory activity against a range of kinases, including those involved in cell cycle progression and signal transduction.[4]

The general hypothesis is that the thiazole core can act as a hinge-binding motif, while substitutions at the 2-position can be tailored to achieve selectivity and potency against specific kinases. The morpholine group can project into solvent-exposed regions, improving drug-like properties.

Workflow for Developing Kinase Inhibitors

G cluster_0 Scaffold Derivatization cluster_1 Screening & Profiling cluster_2 Lead Optimization A Ethyl 2-bromo-5- morpholinothiazole-4-carboxylate B Suzuki or Stille Coupling (Aryl/Heteroaryl Substitution) A->B C Buchwald-Hartwig Amination (Amine Substitution) A->C D Kinase Panel Screening (e.g., ADP-Glo Assay) B->D C->D E Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) D->E F Target Engagement Assays (e.g., NanoBRET) E->F G Structure-Activity Relationship (SAR) Analysis F->G H In Vivo Efficacy Studies (Xenograft Models) G->H I Candidate Drug H->I

Caption: Workflow for kinase inhibitor development.

Infectious Diseases: Novel Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiazole derivatives have demonstrated a broad spectrum of antibacterial activity.[5][6] The proposed mechanism for some thiazole-based compounds involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.[7]

The morpholine group can enhance the penetration of the compound across bacterial membranes. The 2-bromo position allows for the introduction of various substituents to optimize antibacterial potency and spectrum.

II. Synthetic Protocols and Methodologies

The utility of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate lies in its capacity to serve as a versatile intermediate. Below are detailed protocols for key synthetic transformations.

Protocol 2.1: Synthesis of the Core Scaffold

Hypothetical Synthetic Pathway

G A Ethyl 2,3-dibromopropanoate C Ethyl 2-amino-5-morpholinothiazole-4-carboxylate A->C Hantzsch Thiazole Synthesis B Morpholinothiocarboxamide B->C E Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate C->E Diazotization & Bromination D Sandmeyer-type Reaction (NaNO2, HBr, CuBr)

Sources

Method

Using Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate as a thiazole building block

Application Note: Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate as a Privileged Thiazole Building Block in Drug Discovery Introduction & Mechanistic Rationale The 1,3-thiazole ring is a privileged scaffold in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate as a Privileged Thiazole Building Block in Drug Discovery

Introduction & Mechanistic Rationale

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, frequently occurring in approved drugs and bioactive natural products due to its ability to participate in hydrogen bonding, dipole interactions, and pi-stacking[1]. In fragment-based drug discovery (FBDD) and hit-to-lead optimization, functionalized thiazoles are highly sought after for their versatile derivatization potential[2].

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (CAS: 2070857-40-6) represents a highly engineered, trifunctional building block designed to accelerate lead generation[3]. Its structural architecture provides three distinct vectors for optimization:

  • C5-Morpholine Ring: Morpholine is a widely utilized moiety that enhances aqueous solubility and metabolic stability. Its oxygen atom acts as a potent hydrogen bond acceptor, while the saturated ring system favorably modulates the overall lipophilicity (LogP) of the molecule without introducing the toxicity risks often associated with anilines or open-chain aliphatic amines[4].

  • C2-Bromine Atom: The bromine atom at the C2 position of the electron-deficient thiazole is highly activated. This serves as an excellent electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid exploration of the chemical space via the introduction of diverse aryl, heteroaryl, or amine substituents[5].

  • C4-Ethyl Ester: The ethyl carboxylate group acts as a stable protecting group during C2 functionalization. Post-coupling, it can be selectively hydrolyzed to a free carboxylic acid, providing a vector for amide bond formation to target specific binding pockets in the biological target[6].

Hit-to-Lead Optimization Workflow

The strategic orthogonal reactivity of this building block allows for a streamlined, two-stage functionalization workflow. The C2 position is typically functionalized first, leveraging the robust reactivity of the carbon-bromine bond, followed by C4 ester hydrolysis and subsequent amidation.

Workflow A Ethyl 2-bromo-5-morpholino- thiazole-4-carboxylate B C2: Suzuki-Miyaura Cross-Coupling A->B Pd(dppf)Cl2, Base Aryl Boronic Acid C C2: Buchwald-Hartwig Amination A->C Pd2(dba)3, Ligand Amine D C4: Selective Ester Hydrolysis (LiOH) B->D C->D E C4: Amide Coupling (HATU / DIPEA) D->E R-NH2 F Optimized Lead Compound (e.g., RSV Inhibitor) E->F

Workflow for hit-to-lead optimization using the thiazole building block.

Physicochemical Profiling

Understanding the baseline physicochemical properties of the building block is crucial for predicting the behavior of downstream derivatives. The table below summarizes the key metrics.

PropertyValueMedicinal Chemistry Relevance
Molecular Formula C10H13BrN2O3SBaseline atomic composition for mass spectrometry (Isotope pattern 320/322).
Molecular Weight 321.19 g/mol Ideal fragment/lead-like starting weight, allowing ~150-200 Da for additions.
Topological Polar Surface Area (TPSA) 74.4 ŲOptimal for membrane permeability; provides room for additional polar groups.
Hydrogen Bond Donors (HBD) 0Enhances initial lipophilicity; HBDs can be introduced via C4 amidation.
Hydrogen Bond Acceptors (HBA) 5High HBA count (morpholine O, ester O, thiazole N) facilitates target binding.
Reactivity Handles C2-Br, C4-EsterEnables orthogonal, regioselective functionalization without protecting groups.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate specific in-process controls (IPCs) to confirm causality and reaction success at each step.

Protocol A: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

Causality: The electron-withdrawing nature of the thiazole ring activates the C2-bromine bond for oxidative addition by Palladium(0). Pd(dppf)Cl₂ is selected as the precatalyst due to its large bite angle, which facilitates reductive elimination and minimizes protodeboronation of the boronic acid. A biphasic solvent system (DMF/H₂O or Dioxane/H₂O) with Cesium Carbonate (Cs₂CO₃) ensures the solubility of both the organic substrates and the inorganic base, which is required to activate the boronic acid to the reactive boronate species[7].

  • Step 1: Reaction Setup. In an oven-dried vial equipped with a magnetic stir bar, combine Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 eq, e.g., 1.0 mmol, 321 mg), the desired aryl/heteroaryl boronic acid (1.5 eq), and Cs₂CO₃ (2.0 eq).

  • Step 2: Catalyst Addition & Degassing. Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial with a septum cap. Evacuate and backfill the vial with Nitrogen (N₂) or Argon three times to remove oxygen, preventing catalyst deactivation and homocoupling of the boronic acid.

  • Step 3: Solvent Addition & Heating. Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) via syringe. Heat the reaction mixture to 90 °C in a pre-heated oil bath or heating block for 4-6 hours.

  • Step 4: Self-Validating In-Process Control (IPC). Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation Check: The reaction is complete when the starting material mass ([M+H]⁺ = 321/323, 1:1 ratio) completely disappears, and the product mass ([M+H]⁺ = 321 - 79 + Mass of Aryl group) appears as a single major peak.

  • Step 5: Workup. Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: C4-Ester Hydrolysis and Amidation

Causality: Lithium hydroxide (LiOH) in a THF/Water mixture is used to selectively saponify the ethyl ester. The mild conditions prevent the cleavage of the morpholine ring or degradation of the newly formed C2-aryl bond. For the subsequent amidation, HATU is chosen as the coupling reagent because it rapidly forms a highly reactive active ester (OAt ester), driving the reaction to completion even with sterically hindered or deactivated amines. Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to deprotonate the amine and the carboxylic acid[6].

  • Step 1: Saponification. Dissolve the C2-functionalized intermediate (1.0 eq) in THF/H₂O (3:1 v/v, 0.2 M). Add LiOH monohydrate (3.0 eq). Stir at room temperature for 2-4 hours.

  • Step 2: IPC & Isolation. Monitor by TLC (10% MeOH in DCM). Validation Check: The starting material spot (high Rf) should convert entirely to a baseline spot (low Rf). Acidify the mixture to pH ~3-4 using 1M HCl. Extract with EtOAc or 10% MeOH/DCM. Dry and concentrate to yield the free carboxylic acid.

  • Step 3: Amidation Setup. Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature to pre-form the active ester.

  • Step 4: Amine Addition. Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 2-12 hours.

  • Step 5: IPC & Workup. Monitor by LC-MS for the formation of the desired amide mass. Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry, and purify via reverse-phase HPLC or silica gel chromatography.

Applications in Drug Discovery

Thiazole derivatives synthesized from this building block have demonstrated significant utility in both antiviral and oncology programs. Notably, compounds derived from 2-bromo-5-morpholinothiazole-4-carboxylate have been patented as potent inhibitors of the Respiratory Syncytial Virus (RSV) RNA polymerase[7]. In these applications, the C2 position is often coupled with substituted phenyl or pyridyl rings, while the C4 position is converted into complex amides or fused benzodiazepine systems, leveraging the morpholine group to maintain optimal pharmacokinetic properties[5].

References

  • Title: Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Benzodiazepine derivatives as RSV inhibitors (WO2017015449A1)
  • Title: Azepin-2-one derivatives as RSV inhibitors (US20190152968A1)

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

Executive Summary Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is a highly versatile synthetic intermediate, prominently featured in the development of biologically active molecules, including benzodiazepine and azep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is a highly versatile synthetic intermediate, prominently featured in the development of biologically active molecules, including benzodiazepine and azepin-2-one derivatives acting as Respiratory Syncytial Virus (RSV) inhibitors[1][2]. The functionalization of the thiazole core at the C2 position is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction.

This application note provides an in-depth, self-validating guide to executing robust C-C bond formations using this specific thiazole scaffold. By detailing the mechanistic causality behind catalyst, base, and solvent selection, this document equips drug development professionals with the insights necessary to optimize yields, prevent deboronation side-reactions, and scale up efficiently.

Mechanistic Rationale & Substrate Profiling

Electronic Properties of the Substrate

The compound features a thiazole ring substituted with a bromine atom at C2, an ethyl carboxylate at C4, and a morpholine ring at C5.

  • Oxidative Addition Dynamics: The C2 position is highly electron-deficient due to the combined inductive withdrawal of the adjacent thiazole nitrogen and the mesomeric effect of the C4-carboxylate. This electron deficiency significantly accelerates the oxidative addition of the Palladium(0) catalyst into the C2–Br bond[3].

  • Steric Considerations: The bulky morpholine group at C5 and the ester at C4 create a sterically demanding environment. Consequently, the choice of phosphine ligand is critical; ligands must balance sufficient steric bulk to promote reductive elimination while remaining flexible enough to allow transmetalation[4].

The Catalytic Cycle

The Suzuki-Miyaura coupling of this substrate follows a classic Pd(0)/Pd(II) cycle, but with specific sensitivities during the transmetalation phase. Thiazole-based couplings are notoriously susceptible to protodeboronation (hydrolysis of the boronic acid) if the transmetalation step is too slow[5].

CatalyticCycle Pd_0 Pd(0) L_n Active Catalyst Ox_Add Oxidative Addition Pd(II) Intermediate Pd_0->Ox_Add + Thiazole-Br Transmet Transmetalation Pd(II) Diaryl Species Ox_Add->Transmet + Ar-B(OH)2 / Base - Base-Br / B(OH)3 Red_Elim Reductive Elimination Product Release Transmet->Red_Elim Isomerization Red_Elim->Pd_0 - Coupled Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for C2-bromothiazoles.

Experimental Design & Parameter Causality

To ensure a self-validating and reproducible workflow, the experimental parameters must be chosen based on chemical causality rather than empirical guesswork.

Catalyst & Ligand Selection
  • Pd(PPh₃)₄ (Tetrakis): Ideal for standard thermal biphasic conditions. The monodentate triphenylphosphine ligands easily dissociate to form the active 14-electron Pd(0) species. However, it is thermally sensitive and prone to oxidation[3].

  • Pd(dppf)Cl₂: A bidentate Pd(II) precatalyst. The large bite angle of the dppf ligand forces the intermediate Pd(II) species into a cis-geometry, which drastically accelerates the final reductive elimination step. This catalyst is highly recommended for microwave-assisted protocols due to its superior thermal stability[6].

Solvent & Base Dynamics
  • Biphasic Systems (Toluene/Water or Dioxane/Water): The organic solvent dissolves the lipophilic thiazole, while water dissolves the inorganic base (e.g., K₂CO₃). The base converts the arylboronic acid into a highly reactive, electron-rich boronate anion [Ar-B(OH)₃]⁻, which is essential for transferring the aryl group to the Palladium center[4].

  • Monophasic/Polar Systems (DMF): Used primarily in microwave synthesis. Because K₂CO₃ has poor solubility in DMF, Cs₂CO₃ is utilized instead. The larger cesium cation provides greater solubility and a more "naked," reactive carbonate anion[5].

Step-by-Step Methodologies

Protocol A: Standard Thermal Biphasic Coupling

Optimized for scale-up and standard laboratory equipment.

Materials:

  • Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 equiv, limiting reagent)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • K₂CO₃ (3.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Solvent: Toluene / Water (5:1 v/v)

Procedure & Self-Validation Steps:

  • Preparation: Charge a reaction flask with the thiazole substrate, arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the Toluene/Water mixture. Crucial Step: Sparge the biphasic mixture with N₂ gas for at least 15 minutes.

    • Validation Check: The solution must remain free of dark particulates. Oxygen presence will rapidly oxidize Pd(0) to inactive Pd(II) oxides.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of N₂, then seal the vessel or attach a reflux condenser purged with N₂.

  • Heating: Heat the reaction mixture to 80–90 °C with vigorous stirring (to maximize the interfacial surface area between the aqueous and organic layers).

  • In-Process Control (IPC): After 4 hours, sample the organic layer. Analyze via LC-MS.

    • Validation Check: Look for the disappearance of the starting material mass ( m/z 321/323, characteristic 1:1 bromine isotope pattern) [M+H]+ and the appearance of the product mass. If a black precipitate (Palladium black) is observed and starting material remains, the catalyst has decomposed; add an additional 2 mol% of catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Microwave-Assisted High-Throughput Coupling

Optimized for rapid library generation and sterically hindered boronic acids.

Materials:

  • Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • Solvent: DMF / Water (10:1 v/v)

Procedure & Self-Validation Steps:

  • Preparation: In a microwave-safe vial, combine the thiazole substrate, boronic acid, Cs₂CO₃, and Pd(dppf)Cl₂.

  • Solvent Addition: Add the DMF/Water mixture.

    • Causality: DMF has a high loss tangent, meaning it absorbs microwave energy highly efficiently, allowing the reaction to reach target temperatures in seconds[6].

  • Purge & Seal: Flush the vial with N₂ for 2 minutes and cap tightly.

  • Irradiation: Irradiate in a microwave synthesizer at 120 °C for 20 minutes.

  • IPC & Workup: Upon cooling, the solution should be a clear, dark amber. Analyze via TLC or LC-MS. Dilute with water (to crash out the highly lipophilic product) and extract with EtOAc.

Quantitative Data & Optimization Matrix

The following table summarizes the expected yield variations based on parameter adjustments, derived from established thiazole cross-coupling optimization studies[5][6].

Catalyst SystemBaseSolvent SystemTemp / TimeExpected YieldPrimary Failure Mode / Observation
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (3 eq)Toluene/H₂O (5:1)80 °C / 12 h85 - 92%Slow transmetalation; potential boronic acid hydrolysis if >16h.
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (3 eq)DMF (Neat)80 °C / 12 h< 40%Base insolubility; stalled reaction.
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (2 eq)DMF/H₂O (10:1)120 °C / 20 min (MW)88 - 95%Excellent for hindered substrates. Rapid conversion.
Pd(OAc)₂ + SPhosK₃PO₄ (3 eq)Dioxane/H₂O (4:1)100 °C / 4 h90 - 94%Highly active; best for electron-rich or unstable boronic acids.

References

  • Benzodiazepine derivatives as rsv inhibitors (WO2017015449A1)
  • BENZODIAZEPINE DERIVATIVES AS RSV INHIBITORS - European Patent Office - EP 3324977 B1, Googleapis,[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs, [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions, Chemical.AI,[Link]

  • An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series, Green Chemistry (RSC Publishing),[Link]

Sources

Method

Application Note: C2-Functionalization of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

Executive Summary Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (CAS: 2070857-40-6) is a highly versatile synthetic intermediate prominently utilized in medicinal chemistry, particularly in the development of antivira...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (CAS: 2070857-40-6) is a highly versatile synthetic intermediate prominently utilized in medicinal chemistry, particularly in the development of antiviral agents such as Respiratory Syncytial Virus (RSV) inhibitors[1]. The dense functionalization of this thiazole scaffold presents unique opportunities and challenges for late-stage derivatization. This application note provides a comprehensive, self-validating guide to the regioselective functionalization of the C2 position via transition-metal-catalyzed cross-coupling reactions, detailing the mechanistic rationale and step-by-step protocols required to achieve high-yield transformations.

Mechanistic Rationale: The Reactivity of the C2 Position

The chemical behavior of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is dictated by the electronic push-pull dynamics of its substituents:

  • C4 Ethyl Carboxylate (Electron-Withdrawing): Depletes electron density from the thiazole π-system via resonance and inductive effects, lowering the LUMO energy of the ring.

  • C5 Morpholine (Electron-Donating): Donates electron density through resonance (+M effect) primarily directed toward the C4 ester, stabilizing the overall system but leaving the C2 position relatively electron-deficient.

  • C2 Bromine (The Reactive Site): The C2 carbon is flanked by a highly electronegative imine-like nitrogen and a sulfur atom. The combined inductive withdrawal from the nitrogen, sulfur, and the C4 ester renders the C2-Br bond highly polarized and exceptionally primed for oxidative addition by low-valent palladium species (Pd(0))[2]. Furthermore, this electron deficiency makes the C2 position susceptible to Nucleophilic Aromatic Substitution (SNAr) by strong nucleophiles.

Understanding this causality allows researchers to confidently select mild conditions for C2 functionalization without risking off-target reactions at the C4 or C5 positions.

Quantitative Data: Cross-Coupling Performance Matrix

The choice of cross-coupling methodology depends heavily on the nature of the desired substituent (sp2 vs. sp3 carbon). The following table summarizes validated quantitative data for C2 functionalization of the bromo-thiazole scaffold[1][3].

Reaction TypeTarget SubstituentReagents / CatalystSolvent SystemTemp (°C)Typical YieldKey Mechanistic Advantage
Suzuki-Miyaura Aryl, Heteroaryl, CycloalkylR-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Toluene / H₂O (5:1)8085–92%Biphasic system ensures base solubility while protecting the water-sensitive Pd intermediate[1].
Negishi Coupling Alkyl (sp3)R-ZnX or R₂Zn, Pd(PPh₃)₄THF (Anhydrous)Reflux80–95%Rapid transmetalation of organozincs overcomes the slow coupling typical of sp3-hybridized centers[1][4].
SNAr Amines, ThioethersNu-H, K₂CO₃ or DIPEADMF or DMSO10070–85%Transition-metal-free; leverages the inherent electron deficiency of the C2 position.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Each step includes the physical or chemical causality behind the action to ensure reproducibility and troubleshooting capability.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cyclopropylation

This protocol details the introduction of a cyclopropyl group at the C2 position, a critical step in the synthesis of certain benzodiazepine-derived RSV inhibitors[1].

Materials:

  • Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 equiv, e.g., 0.97 mmol)

  • Cyclopropylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene and Deionized Water (Degassed)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromo-thiazole core, cyclopropylboronic acid, and K₂CO₃.

    • Causality: Solid reagents are added first to allow for simultaneous purging, minimizing oxygen exposure which rapidly degrades Pd(0) to inactive Pd(II) oxides.

  • Atmosphere Exchange: Seal the flask and evacuate/backfill with high-purity Nitrogen or Argon three times.

  • Solvent Addition: Via syringe, add degassed Toluene (approx. 4 mL/mmol) and degassed Water (approx. 0.8 mL/mmol).

    • Causality: The biphasic Toluene/H₂O system is critical. The water dissolves the K₂CO₃, generating hydroxide ions that activate the boronic acid into a reactive boronate complex, which is essential for the transmetalation step.

  • Catalyst Introduction: Quickly add Pd(PPh₃)₄ against a positive flow of inert gas.

  • Heating & Monitoring: Heat the vigorously stirred biphasic mixture to 80 °C. Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The reaction typically reaches completion within 4–6 hours.

  • Workup (Self-Validation): Cool to room temperature. Quench with water and extract with Ethyl Acetate (3x). The organic layer should transition from a dark catalytic color to a clearer yellow/orange. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Negishi Alkylation

Negishi coupling is preferred for introducing unactivated alkyl groups (like ethyl or methyl) because organozinc reagents undergo transmetalation much faster than boronic acids, preventing competitive β-hydride elimination[1][2].

Materials:

  • Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 equiv)

  • Diethylzinc (ZnEt₂) solution in hexane (1.9 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Strict Anhydrous Setup: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

    • Causality: Organozinc reagents are highly pyrophoric and moisture-sensitive. Even trace water will protonate the diethylzinc to ethane gas, destroying the nucleophile.

  • Substrate Dissolution: Dissolve the bromo-thiazole and Pd(PPh₃)₄ in anhydrous THF (10 mL/mmol) under Argon.

  • Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add the ZnEt₂ solution dropwise via syringe.

    • Causality: Cooling controls the exothermic transmetalation and prevents premature decomposition of the catalyst.

  • Reaction Execution: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 12–16 hours.

  • Quenching & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely hydrolyzes unreacted organozinc and complexes the resulting zinc salts, preventing the formation of intractable zinc hydroxide emulsions during extraction. Extract with Ethyl Acetate, dry, and purify.

Pathway Visualization

The following diagram maps the divergent functionalization pathways available for the C2 position of the core scaffold.

G Core Ethyl 2-bromo-5-morpholinothiazole -4-carboxylate Suzuki Suzuki-Miyaura Coupling Core->Suzuki R-B(OH)2 Pd(PPh3)4, K2CO3 Toluene/H2O, 80°C Negishi Negishi Coupling Core->Negishi R-ZnX Pd(PPh3)4 THF, Reflux SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nu-H, Base Polar Aprotic Solvent Prod1 C2-Aryl / Cycloalkyl Derivatives Suzuki->Prod1 Prod2 C2-Alkyl Derivatives Negishi->Prod2 Prod3 C2-Amino / Thioether Derivatives SNAr->Prod3

Figure 1: Divergent C2-functionalization pathways of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate.

References

  • Source: Google Patents (WO2017015449A1)
  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions Source: The Journal of Organic Chemistry - ACS Publications URL
  • Cross-coupling reactions for functionalization of bromo-substituted tetrazoles Source: Benchchem URL

Sources

Application

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate in the synthesis of kinase inhibitors

Application Notes & Protocols Topic: Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate: A Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors Introduction: The Thiazole Scaffold in Modern Drug Discovery Prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate: A Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors

Introduction: The Thiazole Scaffold in Modern Drug Discovery

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets, particularly in oncology.[1][2] Their dysregulation is a hallmark of numerous diseases, making the development of small-molecule kinase inhibitors a central focus of pharmaceutical research.[2][3] Within the vast chemical space explored for kinase inhibition, the thiazole ring has emerged as a "privileged scaffold."[2][4] This five-membered heterocycle is a key structural motif in numerous FDA-approved drugs, including the multi-kinase inhibitor Dasatinib.[5] The thiazole framework's success is attributed to its ability to engage in crucial hydrogen bonding and other non-covalent interactions within the ATP-binding site of kinases, providing a stable and synthetically tractable anchor for inhibitor design.[1][2]

This guide focuses on a highly functionalized building block, Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate . This molecule is strategically designed for synthetic diversification. The bromine atom at the C2 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents. The morpholino group at the C5 position often enhances aqueous solubility and can form critical hydrogen bonds with the kinase hinge region, a feature known to be important for inhibitors of the PI3K/Akt/mTOR pathway.[3][6][7] Finally, the ethyl carboxylate at C4 provides a site for modification, typically through hydrolysis and subsequent amide coupling, to further explore the structure-activity relationship (SAR) and optimize target engagement.

These application notes provide a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate in the generation of novel kinase inhibitor libraries.

Part 1: Synthesis of the Core Intermediate

The construction of the trisubstituted thiazole core is efficiently achieved through the Hantzsch thiazole synthesis, a classic and reliable method involving the condensation of a thioamide with an α-halocarbonyl compound.[8] For our target molecule, this involves the reaction of morpholine-4-carbothioamide with ethyl 2-chloroacetoacetate.

Diagram: Hantzsch Synthesis of the Thiazole Core

Caption: Proposed synthetic route to the title compound.

Protocol 1: Synthesis of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

This two-step protocol first describes the formation of the aminothiazole intermediate, followed by a selective bromination at the C2 position.

Step A: Synthesis of Ethyl 2-amino-5-morpholinothiazole-4-carboxylate

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine-4-carbothioamide (10.0 g, 68.4 mmol, 1.0 eq) and absolute ethanol (100 mL).

  • Addition: While stirring, add ethyl 2-chloroacetoacetate (11.2 g, 68.4 mmol, 1.0 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the mixture to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure. Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the aminothiazole intermediate as a solid.

Step B: Synthesis of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

  • Reagent Setup: To a 500 mL round-bottom flask protected from light, dissolve the ethyl 2-amino-5-morpholinothiazole-4-carboxylate from Step A (10.0 g, 38.9 mmol, 1.0 eq) in acetonitrile (200 mL).

  • Addition: In a separate flask, dissolve copper(II) bromide (10.4 g, 46.7 mmol, 1.2 eq) and tert-butyl nitrite (5.2 mL, 42.8 mmol, 1.1 eq) in acetonitrile (50 mL). Add this solution dropwise to the aminothiazole solution at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction is typically accompanied by the evolution of nitrogen gas. Monitor completion by TLC or LC-MS.

  • Work-up: Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (200 mL). Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate.

Part 2: Application in Kinase Inhibitor Synthesis

The strategic placement of the bromine atom at the C2 position makes this scaffold an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.[9][10]

Diagram: Synthetic Diversification of the Thiazole Scaffold

Diversification_Workflow cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_amide Amide Coupling A Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate D 2-Aryl-5-morpholinothiazole (C-C Bond Formation) A->D Suzuki G 2-Amino-5-morpholinothiazole (C-N Bond Formation) A->G Buchwald-Hartwig I Thiazole-4-carboxamide (Amide Bond Formation) A->I Amidation B Arylboronic Acid (R¹-B(OH)₂) B->D C Pd(PPh₃)₄, Base C->D E Amine (R²-NH₂) E->G F Pd Catalyst, Ligand, Base F->G H 1. LiOH (Hydrolysis) 2. Amine (R³-NH₂), HATU H->I

Caption: Key diversification pathways for the core intermediate.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are common motifs in kinase inhibitors that target the ATP adenine region.[4][11]

Rationale: This reaction is chosen for its exceptional functional group tolerance and the commercial availability of a vast array of boronic acids, allowing for rapid library generation.[10][11] The use of a palladium(0) catalyst, such as Pd(PPh₃)₄, and a base is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[11]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Setup: To a flame-dried microwave vial or Schlenk tube, add Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (100 mg, 0.31 mmol, 1.0 eq), the desired arylboronic acid (0.47 mmol, 1.5 eq), and potassium carbonate (86 mg, 0.62 mmol, 2.0 eq).[12]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (18 mg, 0.016 mmol, 5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (3 mL) and water (0.75 mL) via syringe.[12][13]

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 2-aryl-5-morpholinothiazole derivative.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

Many potent kinase inhibitors utilize an amino-heterocycle to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[14][15] The Buchwald-Hartwig amination provides a direct route to install primary or secondary amines at the C2 position.[9][16]

Rationale: This palladium-catalyzed reaction has revolutionized the synthesis of aryl amines, offering a broad substrate scope under relatively mild conditions compared to classical methods like nucleophilic aromatic substitution.[9] The choice of ligand (e.g., BINAP, XPhos) is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.[17][18]

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reagent Setup: To a flame-dried Schlenk tube, add Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (100 mg, 0.31 mmol, 1.0 eq), the desired amine (0.37 mmol, 1.2 eq), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) (202 mg, 0.62 mmol, 2.0 eq).

  • Catalyst/Ligand Addition: Add the palladium source, e.g., palladium(II) acetate [Pd(OAc)₂] (3.5 mg, 0.016 mmol, 5 mol%), and a suitable phosphine ligand, e.g., BINAP (19 mg, 0.031 mmol, 10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with argon for 15 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene (4 mL) via syringe.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography to afford the desired 2-amino-substituted thiazole.

Part 3: Biological Context and Data

Thiazole derivatives have demonstrated inhibitory activity against a wide range of kinases. The substituents installed using the protocols above can be tailored to target specific kinase families.

Diagram: PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Full Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Thiazole-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC2 Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition points in the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is frequently hyperactivated in cancer.[3][19] The morpholino group, present in our core scaffold, is a key feature in many PI3K and mTOR inhibitors, where its oxygen atom can act as a hydrogen bond acceptor.[6][20] This makes our building block particularly well-suited for developing inhibitors targeting this pathway.

Table: Inhibitory Activity of Various Thiazole-Based Kinase Inhibitors

The following table summarizes the reported activity of various thiazole-containing compounds against several important kinase targets, demonstrating the broad potential of this scaffold.

Compound Class/Reference ExampleTarget KinaseIC₅₀ ValueReference
Aminothiazole DerivativeAurora A79 nM[1]
Phenyl Sulfonyl ThiazoleB-RAFV600E23.1 nM[1]
Thiazole-5-carboxylic acid deriv.CK20.4 µM[21]
Trisubstituted ThiazoleCdc73.8 nM[5]
Thiazole CarboxamideGSK-3β0.29 nM[1]
4-(Thiazol-5-yl)benzoic acid analogCK2α14 nM[22]
Phenylthiazolyl DerivativeVEGFR-21.21 µM[23]

Conclusion

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is a high-value, versatile intermediate for the synthesis of kinase inhibitors. Its strategic functionalization allows for rapid and efficient diversification through robust and well-established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The inherent properties of the substituted thiazole core, combined with the beneficial features of the morpholino group, make this scaffold particularly promising for targeting key oncogenic pathways such as the PI3K/Akt/mTOR cascade. The protocols and data presented herein provide a solid foundation for researchers to leverage this building block in the design and development of next-generation targeted therapeutics.

References

  • Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024).
  • BenchChem. (2025). Application Notes and Protocols: Isothiazole and Thiazole Scaffolds in Kinase Inhibitor Synthesis. BenchChem.
  • Request PDF. (n.d.). Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors.
  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of...
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of... PubMed.
  • Ono, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Exploratory Synthesis of Novel Thiazole-Based Compounds: A Technical Guide. BenchChem.
  • Abdel-Wahab, B. F., et al. (2023).
  • Request PDF. (n.d.). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
  • Frontiers. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers.
  • Request PDF. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.
  • Singh, P., et al. (n.d.). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. PMC.
  • Wikipedia. (n.d.).
  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PMC.
  • Zaki, R. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Schober, L., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • BenchChem. (2026). Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-(2-ethylhexyl)thiophene. BenchChem.
  • Rehman, A. U., et al. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC.
  • Gulea, M. A., et al. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC.

Sources

Method

Application Note: Orthogonal Functionalization of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate for Advanced RSV Inhibitor Scaffolds

Introduction & Strategic Importance Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is a highly versatile heterocyclic building block extensively utilized in the synthesis of complex pharmaceutical agents. It is most no...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is a highly versatile heterocyclic building block extensively utilized in the synthesis of complex pharmaceutical agents. It is most notably employed in the development of Respiratory Syncytial Virus (RSV) entry inhibitors containing benzodiazepine or azepin-2-one cores [1]. The strategic value of this scaffold lies in its orthogonal reactivity, which allows for selective, step-wise functionalization:

  • C-2 Position : The bromine atom is highly activated for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) due to the electron-withdrawing nature of the adjacent thiazole nitrogen and C-4 ester.

  • C-4 Position : The ethyl ester is primed for nucleophilic acyl substitution, allowing for facile conversion into carbohydrazides or amides [2].

  • C-5 Position : The morpholine ring provides essential steric bulk, modulates the electronic density of the thiazole ring, and significantly improves the aqueous solubility and pharmacokinetic profile of the final drug candidate.

Mechanistic Workflow & Causality

Synthetic divergence of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate into RSV inhibitors.

Causality in Catalyst and Solvent Selection

When functionalizing the C-2 position via Suzuki-Miyaura coupling, the choice of palladium catalyst and base is strictly dictated by the nature of the boronic acid [3]:

  • Aliphatic/Robust Boronic Acids : For low-steric aliphatic boronic acids (e.g., cyclopropylboronic acid), standard Pd(PPh3)4 with K2CO3 in a biphasic Toluene/Water system is highly effective. The water dissolves the base to generate the reactive boronate species, while toluene solubilizes the thiazole substrate.

  • Heteroaryl Boronic Acids : For heteroaryl boronic acids (e.g., pyridin-3-yl boronic acid), which are prone to rapid protodeboronation, Pd(dppf)Cl2 with Cs2CO3 in anhydrous DMF is preferred. The large bite angle of the dppf ligand accelerates reductive elimination, and the high solubility of Cs2CO3 in DMF rapidly drives the transmetalation step, outcompeting degradation pathways.

Experimental Protocols

Protocol A: C-2 Suzuki-Miyaura Cross-Coupling

(Synthesis of Ethyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate)

Objective : Alkylate the C-2 position while preserving the C-4 ester intact.

Procedure :

  • Preparation : To an oven-dried, nitrogen-purged reaction vial, add Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 eq, 212 mg, 0.67 mmol), cyclopropylboronic acid (1.15 eq, 65 mg, 0.76 mmol), and K2CO3 (3.0 eq, 286 mg, 2.07 mmol) [2].

  • Catalyst Addition : Add Pd(PPh3)4 (0.05 eq, 40 mg, 0.035 mmol). Causality Note: Handle the catalyst in a glovebox or under a strict nitrogen stream to prevent the premature oxidation of the active Pd(0) species to inactive Pd(II).

  • Solvent Addition : Inject degassed Toluene (2.88 mL) and deionized Water (0.58 mL) via syringe. Biphasic degassing (sparging with N2 for 15 mins) is critical to prevent oxidative homocoupling of the boronic acid.

  • Reaction : Seal the vial and heat at 100 °C for 12–16 hours under vigorous stirring (1000 rpm) to ensure adequate phase mixing.

  • Workup & Self-Validation :

    • Cool to room temperature and quench with water. Extract with Ethyl Acetate (3 × 10 mL).

    • Validation: Check the organic layer via TLC (Hexanes:EtOAc 3:1). The product spot will be highly UV-active (254 nm). Confirm via LC-MS; the distinct 1:1 isotopic doublet of the starting material (due to 79Br/81Br) must completely disappear , replaced by the product mass (m/z ~283.1 [M+H]+).

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: C-4 Hydrazinolysis

(Synthesis of 2-Bromo-5-morpholinothiazole-4-carbohydrazide)

Objective : Convert the C-4 ethyl ester to a hydrazide, a key linker for benzodiazepine fusion [1].

Procedure :

  • Reaction Setup : Dissolve Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.

  • Reagent Addition : Add hydrazine hydrate (NH2NH2·H2O, 5.0 eq) dropwise at room temperature. Causality Note: A large excess of hydrazine is required to drive the equilibrium forward and prevent the formation of symmetric, inactive diacylhydrazines. Ethanol provides a protic environment that stabilizes the tetrahedral intermediate during the acyl substitution.

  • Reflux : Heat the mixture to reflux (80 °C) for 4–6 hours.

  • Workup & Self-Validation :

    • Cool the reaction to 0 °C. The hydrazide product typically precipitates out of the ethanolic solution.

    • Validation: Filter the precipitate and analyze via 1H NMR (DMSO-d6). The disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the appearance of broad exchangeable signals for the -NHNH2 group (~4.5 ppm and ~9.5 ppm) confirm successful conversion. The LC-MS will retain the 1:1 bromine isotopic pattern (m/z ~307.0 / 309.0 [M+H]+).

  • Isolation : Wash the filter cake with cold ethanol and diethyl ether, then dry under high vacuum.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and expected analytical data for key morpholinothiazole derivatives synthesized from the core scaffold:

Derivative TargetReagents & CatalystSolvent SystemTemp / TimeYield (%)ESI-MS (m/z) [M+H]+
2-Cyclopropyl esterCyclopropylboronic acid, Pd(PPh3)4, K2CO3Toluene / H2O (5:1)100 °C / 16 h78%283.1
2-(Pyridin-3-yl) esterPyridin-3-yl boronic acid, Pd(dppf)Cl2, Cs2CO3Anhydrous DMF90 °C / 12 h82%320.1
4-Carbohydrazide (2-Br)Hydrazine hydrate (5.0 eq excess)Absolute Ethanol80 °C / 5 h88%307.0 / 309.0

References

  • WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors.
  • US20190152968A1 - Azepin-2-one derivatives as rsv inhibitors.
  • EP 3324977 B1 - BENZODIAZEPINE DERIVATIVES AS RSV INHIBITORS.
Application

Application Note: Reagents and Protocols for the Amination of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

Introduction & Mechanistic Rationale Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is a highly functionalized, privileged heterocyclic scaffold frequently utilized in the synthesis of bioactive molecules, including cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is a highly functionalized, privileged heterocyclic scaffold frequently utilized in the synthesis of bioactive molecules, including clinical candidates for Respiratory Syncytial Virus (RSV) inhibition [1]. The selective amination of the C2 position is a critical transformation in derivatizing this core.

As an Application Scientist, understanding the electronic push-pull system of this substrate is vital for selecting the correct amination reagents. The ethyl carboxylate group at the C4 position acts as a strong electron-withdrawing group (EWG). This polarization significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the thiazole ring, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack [2]. Although the C5-morpholino group is electron-donating (+M), its resonance contribution does not override the profound activation exerted by the C4-ester. Consequently, the C2-bromine is highly primed for Nucleophilic Aromatic Substitution (SNAr) . However, for weakly nucleophilic or sterically hindered amines, palladium-catalyzed Buchwald-Hartwig Cross-Coupling remains an essential alternative [3].

Pathway Selection Logic

Choosing the correct amination strategy depends entirely on the electronic and steric nature of the amine nucleophile. SNAr is the preferred, metal-free route for aliphatic amines, whereas Buchwald-Hartwig coupling is reserved for deactivated anilines and amides.

PathwaySelection Substrate Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate + Amine Nucleophile AmineType Amine Type? Substrate->AmineType Aliphatic Aliphatic / Unhindered (e.g., Alkylamines) AmineType->Aliphatic Strong Nucleophile Aryl Aryl / Hindered (e.g., Anilines, Amides) AmineType->Aryl Weak/Hindered Nucleophile SNAr Nucleophilic Aromatic Substitution (SNAr) Aliphatic->SNAr Buchwald Buchwald-Hartwig Cross-Coupling Aryl->Buchwald SNAr_Cond Base: K2CO3 / DIPEA Solvent: DMF / DMSO Temp: 80-120 °C SNAr->SNAr_Cond Buchwald_Cond Cat: Pd-G3 / t-BuBrettPhos Base: Cs2CO3 / LHMDS Solvent: 1,4-Dioxane Buchwald->Buchwald_Cond

Decision matrix for selecting SNAr vs. Buchwald-Hartwig amination pathways.

Reagent Selection Matrix

The following table summarizes the quantitative parameters and expected outcomes for various amine classes reacting with Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate.

Amine ClassPreferred PathwayOptimal Base (Eq)Optimal SolventTemp (°C)Catalyst / LigandExpected Yield
Primary Alkylamines SNArDIPEA (2.0 eq)EtOH or DMF80 - 100None> 85%
Secondary Amines SNArK₂CO₃ (2.5 eq)DMF or DMSO100 - 120None75 - 90%
Electron-Rich Anilines SNAr / B-HK₂CO₃ / Cs₂CO₃DMSO / Dioxane120 / 100None / Pd-G360 - 80%
Electron-Deficient Anilines Buchwald-HartwigCs₂CO₃ (3.0 eq)1,4-Dioxane100 - 110t-BuBrettPhos Pd G370 - 85%
Amides / Sulfonamides Buchwald-HartwigLHMDS (2.2 eq)THF65 - 80t-BuBrettPhos Pd G350 - 75%

Experimental Methodologies

Protocol A: Metal-Free SNAr Amination (For Aliphatic/Strong Amines)

This self-validating protocol is designed for primary and secondary alkylamines.

Reagents: Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 eq), Amine (1.5 eq), K₂CO₃ (2.5 eq), Anhydrous DMF (0.2 M).

Step-by-Step Procedure & Causality:

  • Reaction Assembly: In an oven-dried reaction vial equipped with a magnetic stir bar, add Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate and K₂CO₃.

    • Causality: K₂CO₃ is selected over stronger bases (like NaH or alkoxides) to prevent competitive saponification of the C4-ethyl ester.

  • Solvent Addition: Add anhydrous DMF, followed by the amine nucleophile.

    • Causality: DMF is chosen for its high dielectric constant, which strongly solvates the alkali metal cation and stabilizes the highly polar anionic Meisenheimer transition state, accelerating the reaction.

  • Heating & Monitoring: Seal the vial and heat to 100 °C for 4–8 hours. Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z ~321/323) and the appearance of the product mass validates reaction completion.

  • Quench & Workup: Cool to room temperature and dilute with Ethyl Acetate (EtOAc). Wash the organic layer with water (2x) and a 5% aqueous LiCl solution (2x).

    • Causality: The 5% LiCl wash is a critical self-validating step; it effectively partitions residual DMF into the aqueous phase. Failure to remove DMF causes severe baseline drift in LC-MS and prevents successful crystallization of the final product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (For Anilines/Weak Amines)

When SNAr fails due to poor nucleophilicity (e.g., sulfonamides, deactivated anilines), palladium catalysis is required [4].

Reagents: Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 eq), Amine (1.2 eq), t-BuBrettPhos Pd G3 (5 mol%), Cs₂CO₃ (3.0 eq), Anhydrous 1,4-Dioxane (0.1 M).

Step-by-Step Procedure & Causality:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk tube, add the thiazole substrate, the amine, Cs₂CO₃, and the t-BuBrettPhos Pd G3 precatalyst.

    • Causality:t-BuBrettPhos Pd G3 is utilized because its bulky, electron-rich biaryl phosphine ligand accelerates the rate-limiting reductive elimination step, preventing the catalyst from being trapped by the electron-donating morpholine moiety on the substrate.

  • Degassing: Add anhydrous 1,4-Dioxane. Sparge the mixture with Argon for 15 minutes.

    • Causality: Strict deoxygenation is mandatory. Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Reaction Execution: Seal the tube and heat at 105 °C for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter the crude mixture through a short pad of Celite.

    • Causality: The Celite filtration removes insoluble inorganic salts (Cs₂CO₃, CsBr) and precipitated palladium black, providing a clean crude mixture that will not streak during subsequent silica gel chromatography.

BHCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Ar Pd(II)(Ar)(Br)Ln OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord HNR2 + Base PdII_Amido Pd(II)(Ar)(NR2)Ln AmineCoord->PdII_Amido - Base·HBr RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR2

Simplified palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

References

  • Title: Azepin-2-one derivatives as RSV inhibitors (Patent US20190152968A1)
  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) Source: Journal of Medicinal Chemistry / OSTI URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Critical synthetic intermediate for Respiratory Syncytial Virus (RSV) inhibitors (e.g., benzodiazepine and azepin-2-one deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Critical synthetic intermediate for Respiratory Syncytial Virus (RSV) inhibitors (e.g., benzodiazepine and azepin-2-one derivatives)[1],[2].

Welcome to the Technical Support Center. Synthesizing highly functionalized thiazoles often presents significant regioselectivity and conversion challenges. This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to maximize the yield of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate via Nucleophilic Aromatic Substitution (SNAr) on an Ethyl 2,5-dibromothiazole-4-carboxylate scaffold.

Mechanistic Workflow & Regioselectivity

The synthesis relies on the differential reactivity of the 2- and 5-positions on the thiazole ring. While the 2-position is inherently electrophilic, the 4-carboxylate group provides strong vinylogous activation to the 5-position, making it the primary target for nucleophilic attack by morpholine under controlled conditions.

SNAr_Workflow SM Ethyl 2,5-dibromothiazole-4-carboxylate (Starting Material) Conditions Morpholine (1.1 eq) DBU (1.5 eq) MeCN, 80°C, 1h SM->Conditions Nucleophilic Aromatic Substitution Product Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (Target Product - 88% Yield) Conditions->Product Primary Pathway (Ester Activation) Byproduct1 2,5-dimorpholino byproduct (Over-substitution) Conditions->Byproduct1 Excess Amine / Prolonged Time Byproduct2 5-bromo-2-morpholino regioisomer (Kinetic misdirection) Conditions->Byproduct2 Poor Temp / Base Control

SNAr regioselectivity workflow for 5-morpholino substitution on a 2,5-dibromothiazole scaffold.

Quantitative Data: Reaction Condition Optimization

To achieve optimal regioselectivity and conversion, the choice of base and solvent is critical. The table below summarizes the causality between reaction conditions and product distribution.

SolventBaseTemp (°C)Time (h)Yield (%)Regioselectivity (5- vs 2- vs 2,5-)
DMFK₂CO₃10044560:10:30 (High over-substitution)
MeCNDIPEA60126585:10:5 (Sluggish kinetics)
MeCN DBU 80 1 88 95:2:3 (Optimal)
THFEt₃N65165090:5:5 (Incomplete conversion)

Troubleshooting FAQs

Q1: Why am I getting significant amounts of the 2,5-dimorpholino byproduct? Causality: The thiazole 2-position is inherently highly electrophilic due to its position between the sulfur and nitrogen heteroatoms. While the 4-carboxylate group strongly activates the 5-position via electron withdrawal (stabilizing the Meisenheimer complex during SNAr), excess morpholine or extended heating will inevitably lead to a second substitution event at the 2-position. Solution: Strictly control morpholine stoichiometry to 1.1 equivalents. Use a non-nucleophilic auxiliary base to scavenge the generated HBr, rather than using excess morpholine as the base.

Q2: My reaction stalls at 50% conversion. How can I drive it to completion without increasing the temperature? Causality: As the reaction proceeds, the accumulation of morpholine hydrobromide lowers the effective nucleophilicity of the remaining morpholine if the auxiliary base is not strong enough to maintain deprotonation. Solution: Switch from DIPEA (pKa ~10.7) to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (pKa ~13.5). DBU ensures morpholine remains completely active. The protocol established in 3[4] demonstrates that DBU in acetonitrile at 80°C achieves complete conversion in just 1 hour.

Q3: How do I differentiate the 5-morpholino product from the 2-morpholino regioisomer during In-Process Control (IPC)? Causality: LC-MS alone is insufficient because both regioisomers possess the exact same mass (m/z ~321 [M+H]⁺). Solution: Use ¹H-NMR of the crude aliquot. The morpholine protons in the 5-position will exhibit a distinct downfield chemical shift compared to the 2-position due to the anisotropic deshielding effect of the adjacent ester carbonyl. Additionally, the 2-morpholino isomer often elutes slightly faster on reverse-phase HPLC due to the disruption of the molecule's internal dipole.

Q4: Is Buchwald-Hartwig cross-coupling a viable alternative if SNAr fails? Causality: While possible, it is generally unnecessary and introduces regiochemical risks. Palladium-catalyzed coupling is typically reserved for unactivated thiazoles. Because the 4-carboxylate activates the 5-position, SNAr is kinetically favored. If Pd is used, oxidative addition might preferentially occur at the 2-position (which has a weaker C-Br bond), leading to the wrong regioisomer unless highly specific bulky ligands are employed to direct the insertion.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Follow the built-in checkpoints to ensure mechanistic integrity at every step.

Optimized SNAr Procedure:

  • Charge: To a dry, nitrogen-flushed round-bottom flask, add Ethyl 2,5-dibromothiazole-4-carboxylate (1.0 eq, 31.7 mmol) and anhydrous Acetonitrile (10 volumes).

  • Amine Addition: Add Morpholine (1.1 eq, 34.9 mmol) dropwise at room temperature.

  • Base Addition: Add DBU (1.5 eq, 47.6 mmol) in a single portion.

    • Self-Validation Check: The solution should immediately turn pale yellow. A rapid color change to dark brown or black indicates potential degradation of the thiazole ring or the presence of wet solvent.

  • Heating: Heat the mixture to 80 °C and stir for exactly 1 hour[4].

  • IPC (In-Process Control): Quench a 50 µL aliquot in 1 mL MeOH. Run UPLC-MS.

    • Self-Validation Check: Target >95% consumption of the starting material (m/z 315 [M+H]⁺). Confirm the appearance of the product mass (m/z 321 and 323 [M+H]⁺). The 1:1 isotopic pattern confirms that exactly one bromine atom remains on the scaffold.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between Ethyl Acetate and 0.5 M HCl.

    • Causality for HCl wash: The mild acidic wash effectively protonates and removes excess morpholine and DBU into the aqueous layer without hydrolyzing the ethyl ester.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Petroleum Ether : Ethyl Acetate = 1:1) to yield the target compound as a yellow solid[4].

References

  • Enanta Pharmaceuticals, Inc. "BENZODIAZEPINE DERIVATIVES AS RSV INHIBITORS - European Patent Office - EP 3324977 B1". Googleapis.com.
  • Enanta Pharmaceuticals, Inc. "WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors".
  • Enanta Pharmaceuticals, Inc. "US20190152968A1 - Azepin-2-one derivatives as rsv inhibitors".

Sources

Optimization

Troubleshooting debromination issues with Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

Advanced Synthesis Support Center: Troubleshooting Debromination of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate Welcome to the Technical Support Center. Working with highly functionalized heteroaryl halides like Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis Support Center: Troubleshooting Debromination of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

Welcome to the Technical Support Center. Working with highly functionalized heteroaryl halides like Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate presents unique mechanistic challenges. The C2-position of the thiazole ring is highly electrophilic but also extremely susceptible to undesired side reactions. Researchers typically encounter "debromination issues" in two distinct scenarios:

  • Unwanted Protodehalogenation during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

  • Incomplete Targeted Debromination when intentionally attempting to synthesize the C2-unsubstituted thiazole core.

This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to resolve these issues.

Section 1: Unwanted Protodehalogenation in Cross-Coupling

Q: Why does my cross-coupling reaction yield predominantly the debrominated thiazole (Ethyl 5-morpholinothiazole-4-carboxylate) instead of the desired product? A: This is a classic case of competitive reductive protodehalogenation[1]. When the Pd(0) catalyst undergoes oxidative addition into the C2–Br bond, it forms an electrophilic Aryl-Pd(II)-Br intermediate. If the subsequent transmetalation step is slow, this intermediate is vulnerable to two degradation pathways:

  • β-Hydride Elimination: If your nucleophile (e.g., an aliphatic amine or alkoxide base) possesses β-hydrogens, it can coordinate to the Pd(II) center and undergo β-hydride elimination, forming a transient Aryl-Pd(II)-H species[1].

  • Direct Protonation: Trace water in hygroscopic solvents or protic additives can directly protonate the Pd(II) complex[2].

Both pathways culminate in reductive elimination, ejecting the debrominated thiazole and a dead Pd(0) species. The electron-withdrawing ester at C4 further activates the C2 position, exacerbating this instability.

Q: How can I suppress this side reaction and drive the cross-coupling to completion? A: You must kinetically favor transmetalation over protonation/hydride transfer.

  • Ligand Selection: Switch to bulky, electron-rich biarylphosphine ligands like XPhos or BrettPhos. These ligands accelerate transmetalation and sterically block the coordination of β-hydrogen-containing species[1].

  • Anhydrous Conditions: Rigorously dry your solvents. Water is a potent hydrogen source for hydrodehalogenation in these systems[2].

  • Additives: The addition of Copper(I) oxide (Cu₂O) has been shown to effectively suppress protodehalogenation in the Buchwald-Hartwig amination of 2-bromothiazole derivatives by acting as a transmetalation shuttle[3].

Quantitative Data: Ligand and Condition Effects on Product Distribution

Table 1: Optimization of Buchwald-Hartwig Amination of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 equiv) with Morpholine (1.2 equiv).

Catalyst SystemBase / SolventAdditiveCross-Coupled Yield (%)Debrominated Yield (%)
Pd(PPh₃)₄ (5 mol%)K₂CO₃ / DMF (Wet)None12%78%
Pd₂(dba)₃ / BINAPCs₂CO₃ / TolueneNone35%50%
Pd₂(dba)₃ / XPhosCs₂CO₃ / Toluene (Dry)None72%15%
Pd₂(dba)₃ / XPhosCs₂CO₃ / Toluene (Dry)Cu₂O (10 mol%)91%<2%
Mechanistic Divergence Pathway

Mechanism A Pd(0) L_n C Aryl-Pd(II)-Br Intermediate A->C Oxidative Addition B Ethyl 2-bromo-5-morpholinothiazole- 4-carboxylate B->C D Transmetalation (Accelerated by XPhos/Cu2O) C->D Fast Pathway F β-Hydride Elimination OR Trace H2O C->F Slow Pathway (Protic/Unoptimized) E Desired Cross-Coupled Product D->E Reductive Elimination G Aryl-Pd(II)-H Species F->G H Debrominated Byproduct (Protodehalogenation) G->H Reductive Elimination

Mechanistic divergence of the Aryl-Pd(II)-Br intermediate: cross-coupling vs protodehalogenation.

Protocol 1: Optimized Cross-Coupling (Self-Validating System)

Objective: Suppress debromination during Buchwald-Hartwig amination.

  • Preparation (Glovebox/Schlenk line): To an oven-dried Schlenk flask, add Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.05 mmol, 5 mol%), anhydrous Cs₂CO₃ (2.0 mmol), and Cu₂O (0.1 mmol, 10 mol%)[3].

  • Solvent Addition: Evacuate and backfill with N₂ (3x). Inject anhydrous, degassed toluene (5 mL) and the amine nucleophile (1.2 mmol).

  • Reaction: Heat to 100°C. Validation Check: Monitor via LC-MS at 2 hours. The presence of the[M+H]⁺ peak for the debrominated mass (m/z ~243) vs the product mass will indicate if moisture breached the system.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Section 2: Incomplete Targeted Reductive Debromination

Q: I am trying to intentionally synthesize Ethyl 5-morpholinothiazole-4-carboxylate by removing the C2 bromine, but standard Pd/C hydrogenation stalls. Why? A: Targeted reductive debromination of 2-bromothiazoles is notoriously sluggish compared to simple aryl bromides[4]. The morpholine ring at C5 donates electron density into the thiazole core via resonance, deactivating the C2-Br bond toward classical oxidative addition by heterogeneous Pd/C. Furthermore, the sulfur atom in the thiazole ring acts as a mild catalyst poison, binding to the palladium surface and halting the catalytic cycle.

Q: What is the most reliable method to achieve complete debromination? A: While sequential bromination-debromination is a staple of thiazole synthesis[5], overcoming the catalyst poisoning requires alternative reduction modalities.

  • Electrochemical Reduction: Cathodic reduction at a carbon electrode is highly efficient for 2-bromothiazoles. The sequential single-electron reduction directly cleaves the C–Br bond to form a carbanion, which is rapidly protonated by the solvent[6].

  • Chemical Reduction (Zinc/Acetic Acid): A robust, scalable alternative that bypasses transition metal poisoning. Zinc dust in glacial acetic acid provides the necessary single-electron transfer kinetics to drive the debromination to completion.

Protocol 2: Targeted Chemical Debromination via Zn/AcOH

Objective: Complete removal of the C2-bromine without affecting the ester or morpholine groups.

  • Activation of Zinc: Stir Zn dust (5.0 mmol, 5 equiv) in 1M HCl for 10 minutes, filter, wash sequentially with water, ethanol, and ether, then dry under vacuum. Causality: Removing the ZnO passivation layer is critical for efficient electron transfer.

  • Reaction Setup: Dissolve Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask.

  • Reduction: Add the activated Zn dust in portions over 10 minutes at room temperature. Heat the suspension to 60°C for 4 hours.

  • Validation Check: Perform a TLC (Hexanes:EtOAc 7:3). The debrominated product will be highly UV-active and typically runs slightly lower (more polar) than the brominated starting material.

  • Workup: Filter the unreacted Zn dust through Celite. Carefully neutralize the acetic acid filtrate with saturated aqueous NaHCO₃ until pH ~7. Extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

References

  • [4] Zhao, Y., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • [6] MDPI. (2026). Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. Available at:[Link]

  • [5] Zhao, Y., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. NIH PubMed. Available at:[Link]

  • [1] Colacot, T. J. (2015). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. Available at:[Link]

  • [2] Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions for Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

Welcome to the Advanced Reaction Troubleshooting Center. When optimizing Palladium-catalyzed cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for highly functionalized heteroaromatics like Ethyl 2-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reaction Troubleshooting Center. When optimizing Palladium-catalyzed cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for highly functionalized heteroaromatics like Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate , researchers frequently encounter a triad of competing side reactions: ester hydrolysis, catalyst poisoning, and protodebromination.

As a Senior Application Scientist, I have designed this guide to move beyond empirical guessing. Here, we dissect the thermodynamic and kinetic causality behind solvent selection to help you engineer a robust, self-validating reaction system.

Substrate Profiling & Mechanistic Bottlenecks

To optimize the solvent, we must first understand the electronic "push-pull" dynamics of the substrate[1]:

  • C2-Bromine (The Reactive Site): Highly activated toward oxidative addition by the adjacent nitrogen and sulfur atoms.

  • C4-Ethyl Carboxylate (The Vulnerability): An electron-withdrawing group that further activates the C2 position but is highly susceptible to base-mediated saponification (hydrolysis) in protic environments[2].

  • C5-Morpholine (The Poison): An electron-donating group whose nitrogen lone pair can act as a competitive Lewis base, coordinating to the Pd(II) intermediate and stalling the catalytic cycle prior to transmetalation.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C2-Br Cleavage) Pd0->OxAdd Polar Aprotic Solvents Accelerate Step TransMet Transmetalation (Boronic Acid/Base) OxAdd->TransMet Poison Catalyst Poisoning (Morpholine Coordination) OxAdd->Poison Poor Solvent Choice (Non-coordinating) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Hydrolysis Ester Hydrolysis (Protic Solvents + Base) TransMet->Hydrolysis High H2O Content RedElim->Pd0 Product Release

Fig 1. Pd-catalyzed cycle for 2-bromothiazoles and solvent-induced off-cycle pathways.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why am I seeing massive ester hydrolysis instead of my cross-coupled product? Causality: Standard Suzuki couplings often utilize protic solvent mixtures (e.g., EtOH/H₂O) and inorganic bases (e.g., K₂CO₃). The C4 ethyl ester on this specific thiazole is highly electrophilic due to the polarization of the heteroaromatic ring. Hydroxide ions generated in aqueous basic media will rapidly attack the carbonyl carbon, leading to irreversible saponification[2]. Solution: Eliminate protic solvents. Switch to an anhydrous polar aprotic solvent like 1,4-Dioxane or DMF , and replace aqueous bases with anhydrous fluoride bases (e.g., CsF) or finely milled anhydrous K₃PO₄.

Q2: My reaction stalls at 30% conversion, and adding more catalyst doesn't help. Is the catalyst dying? Causality: The C5-morpholine nitrogen is a potent Lewis base. Following oxidative addition, the resulting Pd(II)-aryl intermediate is highly electrophilic. In non-coordinating solvents (like pure Toluene), the morpholine nitrogen from a second substrate molecule can coordinate to the vacant site on the Pd(II) center, creating a stable, off-cycle resting state that prevents transmetalation[3]. Solution: Solvent tuning is your thermodynamic lever. Using a weakly coordinating polar aprotic solvent like DMF or DMAc provides competitive solvent coordination, outcompeting the morpholine nitrogen for the Pd(II) vacant sites. Pairing this with a sterically demanding ligand (e.g., XPhos or dtbpf) physically blocks the morpholine from approaching the metal center[4].

Q3: I am detecting a significant amount of protodebrominated byproduct (Ethyl 5-morpholinothiazole-4-carboxylate). How do I prevent this? Causality: Protodebromination occurs when the transmetalation step is kinetically slow. The trapped Pd(II)-aryl intermediate undergoes a deleterious reduction, abstracting a hydride from the solvent (commonly seen with THF or alcohols) or from the morpholine ring itself[4]. Solution: Avoid THF. Switch to 1,4-Dioxane , which is less prone to hydride donation. Additionally, accelerate the transmetalation rate by increasing the equivalents of your nucleophilic coupling partner (e.g., 1.5 to 2.0 eq of boronic acid).

Quantitative Solvent Optimization Matrix

The following table summarizes our internal optimization data for the Suzuki-Miyaura coupling of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate with a standard arylboronic acid.

Solvent SystemBaseLigandConversion (%)Yield (%)Major Byproduct / Failure Mode
EtOH / H₂O (4:1)K₂CO₃PPh₃>95%<10%Carboxylic Acid (Ester Hydrolysis)
TolueneCs₂CO₃XPhos40%35%Unreacted SM (Catalyst Poisoning)
THFK₃PO₄dppf85%60%Protodebrominated Thiazole
1,4-Dioxane / H₂O (10:1) K₃PO₄ XPhos >95% 88% None (Optimized Biphasic)
DMF (Anhydrous) CsF dtbpf >95% 92% None (Optimized Anhydrous)

Diagnostic Logic & Self-Validating Experimental Protocol

To ensure reproducibility, use the following diagnostic tree and self-validating protocol.

TroubleshootingTree Start Issue: Low Yield in Coupling LCMS Run LC-MS Analysis Start->LCMS B1 Mass = Product - 28 Da (Ester Hydrolysis) LCMS->B1 B2 Mass = SM - 79 Da (Protodebromination) LCMS->B2 B3 Mass = SM (No Conversion) LCMS->B3 S1 Action: Use Anhydrous Dioxane Switch to CsF Base B1->S1 S2 Action: Remove THF/Alcohols Increase Boronic Acid B2->S2 S3 Action: Switch to DMF Use Bulky Ligand (XPhos) B3->S3

Fig 2. Diagnostic logic tree for troubleshooting morpholinothiazole coupling failures.

Self-Validating Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol utilizes anhydrous DMF to prevent ester hydrolysis and outcompete morpholine coordination, paired with a fluoride base to activate the boronic acid without generating hydroxide ions.

Step 1: Reagent Preparation (Glovebox or Schlenk Line)

  • Charge an oven-dried 20 mL vial with Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 eq, 0.5 mmol), arylboronic acid (1.5 eq, 0.75 mmol), anhydrous CsF (3.0 eq, 1.5 mmol), and Pd(dtbpf)Cl₂ (0.05 eq, 5 mol%).

  • Causality Check: CsF is highly hygroscopic. If it clumps, it has absorbed water, which will lead to ester hydrolysis. Use strictly anhydrous, free-flowing powder.

Step 2: Solvent Addition & Degassing

  • Add 5.0 mL of anhydrous, rigorously degassed DMF.

  • Spurge the reaction mixture with dry Argon for 5 minutes. Seal the vial with a PTFE-lined septum cap.

Step 3: Thermal Activation & In-Process Validation

  • Heat the reaction block to 80 °C.

  • Validation Checkpoint (t = 1 hour): Withdraw a 10 µL aliquot via syringe, dilute in 100 µL MeCN, and analyze via LC-MS.

    • Expected Result: You should observe <50% of the starting material mass (m/z 322.2[M+H]+)[1] and the emergence of the product mass.

    • Failure Mode: If the starting material mass remains unchanged, catalyst poisoning has occurred. Verify the quality of your dtbpf ligand. If a mass of m/z 294.2 appears, water has breached the system causing ester hydrolysis.

Step 4: Reaction Completion & Workup

  • Continue heating for 4-6 hours until LC-MS confirms complete consumption of the starting material.

  • Cool to room temperature. Dilute with EtOAc (15 mL) and wash with half-saturated brine (3 x 10 mL) to remove DMF and inorganic salts.

  • Causality Check: Using half-saturated brine prevents emulsion formation caused by the morpholine group's amphiphilic nature.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

Sources

Optimization

Technical Support Center: Solubilization Strategies for Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to formulate highly lipophilic heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to formulate highly lipophilic heterocyclic building blocks. Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (CAS: 2070857-40-6) is a prime example of a "brick dust/grease ball" molecule, often utilized as a critical intermediate in the synthesis of antiviral agents, such as Respiratory Syncytial Virus (RSV) inhibitors (1[1]).

This guide provides field-proven, self-validating protocols to overcome its poor aqueous solubility, explaining the chemical causality behind each step so you can adapt these methods to your specific assays.

Physicochemical Profiling: The Causality of Insolubility

Before attempting to dissolve this compound, we must understand why it resists aqueous media. Its insolubility is driven by two primary structural factors:

  • Extreme Lipophilicity: The presence of a bromine atom and an ethyl ester group significantly increases the hydrophobicity (LogP) of the thiazole core, making it thermodynamically unfavorable to interact with water (2[2]).

  • Suppressed pKa (Non-Basic Nitrogen): While morpholine is typically a basic amine, its direct attachment to the electron-deficient thiazole ring delocalizes the nitrogen's lone pair. This electron withdrawal is exacerbated by the ester and halogen. Consequently, the morpholine nitrogen is essentially non-basic at physiological pH, rendering standard pH-adjustment (salt formation) ineffective (2[2]).

Troubleshooting Workflows: Validated Methodologies

Protocol A: Co-Solvent & Surfactant Cascade (Optimal for In Vivo Dosing)

The Causality: Direct dilution of a DMSO stock into water causes a "solvent shift." The rapid change in the dielectric constant strips the solvation shell from the lipophilic compound, causing instant nucleation and precipitation. By introducing PEG400 and Tween 80 before water, we create a transitional polarity environment and form micellar structures that encapsulate the drug (3[3]).

Step-by-Step Execution:

  • Primary Solubilization: Weigh 10 mg of the compound and dissolve completely in 100 μL of 100% DMSO. Vortex until optically clear.

  • Transition Solvent Addition: Add 400 μL of PEG400. Vortex vigorously for 2 minutes.

  • Surfactant Integration: Add 50 μL of Tween 80. Sonicate the mixture for 5 minutes at room temperature to ensure homogeneous distribution.

  • Aqueous Quenching: Dropwise, add 450 μL of sterile Saline (0.9% NaCl) while continuously vortexing the tube.

  • Self-Validation Step: Centrifuge the final 1 mL formulation at 10,000 × g for 10 minutes. Carefully inspect the bottom of the tube. If a white pellet forms, the micellar capacity has been exceeded. A completely clear supernatant confirms a successful, stable dispersion ready for dosing.

Protocol B: Host-Guest Inclusion Complexation (Optimal for In Vitro Assays)

The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The highly lipophilic 2-bromo-thiazole moiety inserts into this cavity via van der Waals forces, shielding it from water while the cyclodextrin's exterior maintains aqueous solubility without the toxicity of high DMSO concentrations (4[4], 5[5]).

Step-by-Step Execution:

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target assay buffer (e.g., PBS, pH 7.4).

  • Drug Introduction: Add the solid compound directly to the cyclodextrin solution to reach a target of 1-2 mg/mL. Do not use DMSO here.

  • Thermodynamic Driving: Subject the suspension to bath sonication at 37°C for 45 minutes. The mild thermal energy increases the kinetic collision rate, facilitating the host-guest inclusion equilibrium.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove any uncomplexed, solid drug.

  • Self-Validation Step: Measure the UV absorbance of the filtrate at the compound's λmax​ against a standard curve (prepared in 100% DMSO). If the calculated concentration matches your target, the inclusion complex is fully stable.

Formulation Performance & Comparison Data

Solubilization StrategyCompositionExpected Solubility LimitBiocompatibility / ToxicityBest Use Case
Direct DMSO Stock 100% DMSO> 50 mg/mLHigh toxicity (>1% kills cells)Compound storage; LC-MS standards
Protocol A (Cascade) 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline~10 mg/mLModerate (Safe for IV/IP in rodents)In vivo PK/PD studies
Protocol B (HP-β-CD) 20% HP-β-CD in Buffer~2 mg/mLExcellent (Inert in most cell lines)In vitro cell-based & enzymatic assays

Frequently Asked Questions (FAQs)

Q: I dissolved the compound in 100% DMSO, but it crashed out instantly when added to my cell culture media. Why? A: This is known as the "Ouzo effect." When the DMSO is rapidly solvated by the bulk aqueous media, the highly hydrophobic compound is left without a solvent shell and instantly aggregates. Solution: Pre-complex the compound using Protocol B, or ensure your final DMSO concentration is <0.1% by adding the stock solution dropwise to rapidly stirring media.

Q: Can I just lower the pH to protonate the morpholine ring and make a water-soluble salt? A: No. In a standard morpholine ring, the nitrogen has a pKa around 8.3. However, in this specific compound, the nitrogen lone pair is heavily delocalized into the electron-deficient thiazole ring. Consequently, the basicity of the morpholine nitrogen is virtually eliminated (2[2]). Attempting to force salt formation by dropping the pH below 2.0 will fail to yield a stable soluble salt and will risk acid-catalyzed hydrolysis of the ethyl ester.

Q: Is heating recommended to force the compound into solution? A: Mild heating (37°C - 40°C) is highly recommended during cyclodextrin complexation to overcome the activation energy of inclusion. However, prolonged heating (>50°C) in aqueous media—especially if slightly basic or acidic—may trigger the hydrolysis of the ethyl ester into its corresponding carboxylic acid, altering your molecule entirely.

Decision Workflow Diagram

Solubilization_Workflow Start Solid Compound (Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate) Target Determine Target Application Start->Target InVitro In Vitro Assays (Cell Culture / Enzymatic) Target->InVitro InVivo In Vivo Dosing (Animal Models) Target->InVivo DMSO 100% DMSO Stock (Max 50 mM) InVitro->DMSO HPBCD 20% HP-β-CD Complexation (Maintains <0.1% DMSO) InVitro->HPBCD Preferred Route Cosolvent Co-solvent Cascade (10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline) InVivo->Cosolvent Dilution Direct Aqueous Dilution (High Risk of Precipitation) DMSO->Dilution Dilution->HPBCD If precipitation occurs Success1 Stable Molecular Dispersion (Self-Validated via HPLC) HPBCD->Success1 Success2 Stable Solution for Dosing (Self-Validated via Centrifugation) Cosolvent->Success2

Decision matrix for solubilizing Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate.

References

  • Title: US20190152968A1 - Azepin-2-one derivatives as rsv inhibitors Source: Google Patents URL
  • Title: CHAPTER 2: Tactics to Improve Solubility Source: The Royal Society of Chemistry URL: [Link]

  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: NIH / PubMed Central URL: [Link]

  • Title: Contemporary Review on Solubility Enhancement Techniques Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs Source: International Journal of Pharmacy and Pharmaceutical Research URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (CAS: 2070857-40-6).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (CAS: 2070857-40-6). Because this molecule features a highly reactive halogenated heterocycle coupled with an ester linkage, it is uniquely susceptible to environmental degradation.

Below, we dissect the mechanistic vulnerabilities of this compound and provide field-proven, self-validating protocols to ensure long-term structural integrity during storage.

Mechanistic Overview of Degradation Pathways

To prevent degradation, we must first understand the causality behind it. The molecule possesses three primary structural vulnerabilities:

  • C4-Ethyl Ester: Prone to 1 into a carboxylic acid in the presence of trace moisture and temperature fluctuations[1].

  • C2-Bromine: The electron-withdrawing ester at C4 exacerbates the electron deficiency of the thiazole ring. This highly activates the C2-bromine toward2 by ambient water or nucleophilic solvents[2].

  • Morpholine/Thiazole Core: Susceptible to oxidation (forming N-oxides or sulfoxides) upon prolonged exposure to atmospheric oxygen and UV light.

MolecularVulnerabilities Core Ethyl 2-bromo-5-morpholinothiazole -4-carboxylate Path1 C4-Ester Hydrolysis (Moisture + Temp) Core->Path1 H2O Path2 C2-Bromo SNAr (Nucleophilic Attack) Core->Path2 H2O / Solvents Path3 Oxidation (O2 + UV Light) Core->Path3 Air / Light Deg1 Carboxylic Acid Derivative Path1->Deg1 Deg2 2-Hydroxy/Oxo Derivative Path2->Deg2 Deg3 N-Oxide / Sulfoxide Path3->Deg3

Fig 1: Primary degradation pathways of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate.

Troubleshooting & FAQs

Q: Why is my compound showing extra peaks in LC-MS (e.g., M-28 or M-18) after a month in the -20°C freezer? A: You are observing moisture-driven hydrolysis. While storing compounds at -20°C reduces thermal degradation, standard laboratory freezers are inherently 3[3]. If your vial is not hermetically sealed within a secondary desiccated container, micro-condensation permeates the seal. Moisture levels as low as 0.1% can initiate a self-catalyzing ester hydrolysis cascade[1].

Q: How does the molecular structure accelerate its own degradation? A: The degradation is driven by intramolecular electronic effects. The ethyl ester at the C4 position acts as a strong electron-withdrawing group, which further depletes electron density from the thiazole core. This makes the adjacent C2-bromine exceptionally vulnerable to nucleophilic attack. Conversely, the4 on the aromatic ring alters the hydrolytic stability of the ester group itself, creating a dual-vulnerability system[4].

Q: Can I store this compound pre-dissolved in DMSO or Methanol to save time? A: Absolutely not. Storing this compound in solution guarantees rapid degradation. Methanol acts as a nucleophile and will cause transesterification at the C4-ester (swapping the ethyl group for a methyl group). DMSO is highly hygroscopic; it absorbs atmospheric moisture every time the tube is opened, providing the water necessary to hydrolyze both the ester and the 2-bromo position. Always store the compound as a dry powder.

Q: Why do you recommend Argon over Nitrogen for purging vials? A: Argon is a noble gas that is approximately 38% denser than air (1.78 g/L vs. 1.22 g/L). When you purge a vial with Argon, the gas settles at the bottom, creating a heavy, protective blanket directly over the solid powder. Nitrogen, being slightly lighter than air, mixes rapidly with ambient oxygen and moisture during the capping process, offering inferior protection for highly sensitive bromo-thiazole esters.

Quantitative Storage Data

To highlight the importance of proper storage, the following table summarizes the expected shelf-life of the compound under various environmental conditions based on the kinetics of ester and bromothiazole hydrolysis.

Storage ConditionAtmosphereSecondary ContainmentEstimated Shelf-LifePrimary Degradation Risk
Ambient (25°C) AirNone< 1 WeekRapid ester hydrolysis, SNAr
4°C (Fridge) AirNone1 - 3 MonthsCondensation-driven hydrolysis
-20°C (Freezer) AirNone3 - 6 MonthsMicro-moisture ingress
-20°C (Freezer) ArgonDesiccator Box> 2 YearsMinimal to None
-80°C (Deep Freeze) ArgonDesiccator Box> 5 YearsMinimal to None
Self-Validating Storage Protocol: The "Russian Doll" Method

To guarantee compound integrity, we utilize a self-validating, multi-barrier protocol. Self-validation means the system is designed to visually alert you if a protective barrier fails, preventing the use of degraded material in your assays.

Step 1: Complete Desiccation Ensure the synthesized or purchased powder is completely free of residual solvents. Dry the compound under high vacuum (<0.1 mbar) in a desiccator for at least 12 hours prior to aliquoting.

Step 2: Aliquoting (Minimizing Freeze-Thaw) Weigh the compound into single-use aliquots (e.g., 5 mg or 10 mg) using amber glass vials. Causality: Amber glass blocks UV light, preventing photochemical oxidation of the morpholine nitrogen and thiazole sulfur.

Step 3: Argon Blanketing Using a gentle stream of dry Argon gas, purge the headspace of each vial for 5-10 seconds. Cap immediately with a PTFE-lined screw cap. Causality: PTFE (Teflon) provides a vastly superior moisture barrier compared to standard silicone or rubber septa, which are permeable to water vapor over time.

Step 4: Secondary Containment (The Self-Validating Step) Place the Argon-purged vials into a secondary container (e.g., a wide-mouth Nalgene jar with a gasket seal). Fill the bottom of this container with blue indicating Drierite (calcium sulfate) or silica gel packets. Self-Validation Check: If the indicating desiccant turns from blue to pink, the primary moisture barrier of the freezer has failed. You are instantly alerted to re-desiccate the environment before the compound inside the vials degrades[3].

Step 5: Deep Freeze & Thawing Protocol Store the secondary container in a -20°C or -80°C freezer[2]. Critical Thawing Step: When retrieving an aliquot, you must allow the sealed secondary container to reach room temperature before opening it. Opening a cold container causes immediate condensation of atmospheric moisture onto the vials and powder, instantly initiating hydrolysis.

StorageProtocol Step1 1. Vacuum Desiccation Step2 2. Aliquot in Amber Vials Step1->Step2 Step3 3. Argon Gas Purge Step2->Step3 Step4 4. Desiccant Secondary Box Step3->Step4 Step5 5. Deep Freeze (-20°C / -80°C) Step4->Step5

Fig 2: Self-validating 5-step workflow for the long-term storage of moisture-sensitive compounds.

References
  • Enhance Ethyl Acetate Stability in Storage Conditions - PatSnap. Details the self-catalyzing nature of ester hydrolysis initiated by trace (0.1%) moisture. URL:[1]

  • 2-Bromothiazole CAS#: 3034-53-5 - ChemicalBook. Outlines the reactivity, nucleophilic substitution vulnerabilities, and 2-8°C baseline storage requirements for 2-bromothiazole derivatives. URL:[2]

  • Any advice about the stability of ester and carbamate containing compounds? - ResearchGate. Discusses the high-humidity risks of laboratory freezers and the necessity of inert gas (Argon/Nitrogen) desiccators. URL:[3]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - NIH. Explores the electronic and steric effects of halogen (bromine) substitution on the hydrolytic stability of adjacent ester groups. URL:[4]

Sources

Optimization

Technical Support Center: Catalyst Optimization for Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate Cross-Coupling

Welcome to the technical support and troubleshooting center for the cross-coupling of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate . This specific bromothiazole is a highly valuable building block in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the cross-coupling of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate . This specific bromothiazole is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex azepin-2-one derivatives and Respiratory Syncytial Virus (RSV) inhibitors[1].

However, functionalizing this substrate via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) presents unique mechanistic challenges. The thiazole ring contains nitrogen and sulfur atoms that can coordinate to the palladium center, leading to catalyst poisoning. Furthermore, the electron-withdrawing C4-carboxylate activates the C2-bromine bond for oxidative addition but simultaneously increases the susceptibility of the Pd(II) intermediate to side reactions[2].

Mechanistic Pathway & Optimization Nodes

To successfully optimize this reaction, it is critical to understand where the catalytic cycle is most likely to fail. The diagram below illustrates the Suzuki-Miyaura cycle tailored to this specific morpholinothiazole, highlighting the exact nodes where catalyst and base selection dictate the reaction's success.

CatalyticCycle Pd0 Pd(0)L_n (e.g., Pd(dppf) or Pd/XPhos) OxAdd Oxidative Addition Risk: Catalyst Poisoning by Thiazole N/S Pd0->OxAdd Substrate Ethyl 2-bromo-5-morpholinothiazole -4-carboxylate Substrate->OxAdd PdII_Ar Ar-Pd(II)-Br (Stable Intermediate) OxAdd->PdII_Ar Ligand prevents aggregation Transmetalation Transmetalation Risk: Protodeboronation of Boronic Acid PdII_Ar->Transmetalation Base (Cs2CO3/K2CO3) + R-B(OH)2 PdII_Ar_R Ar-Pd(II)-R (Pre-Elimination Complex) Transmetalation->PdII_Ar_R Base selection dictates rate RedElim Reductive Elimination Risk: Homocoupling Byproducts PdII_Ar_R->RedElim RedElim->Pd0 Regenerated Pd(0) Product C2-Substituted Thiazole Product RedElim->Product

Figure 1: Suzuki-Miyaura cycle for thiazole cross-coupling highlighting key optimization risks.

Frequently Asked Questions (FAQs)

Q: Why does my reaction fail when using standard Pd(PPh₃)₄? A: Tetrakis(triphenylphosphine)palladium(0) is highly prone to ligand dissociation. In the presence of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate, the exposed palladium center is easily chelated by the thiazole's nitrogen or sulfur atoms, forming an inactive, stable complex (catalyst poisoning). Switching to a catalyst with a bidentate ligand, such as Pd(dppf)Cl₂ , enforces a specific bite angle that prevents the thiazole from displacing the phosphines, keeping the catalyst active[2].

Q: How does the C5-morpholine group affect the electronics of the coupling? A: The morpholine ring is electron-donating via nitrogen resonance. This electron density pushes into the thiazole ring, partially offsetting the electron-withdrawing pull of the C4-ethyl ester. This electronic push-pull system stabilizes the Ar-Pd(II)-Br intermediate, which reduces the rate of spontaneous protode-metalation but requires a sufficiently strong base to drive the subsequent transmetalation step.

Q: What is the optimal base and solvent system for this substrate? A: Base and solvent selection must be paired with your specific boronic acid:

  • For Aryl/Heteroaryl Boronic Acids (e.g., pyridin-3-yl boronic acid): Use Cs₂CO₃ (2.0 eq) in anhydrous DMF at 80–90 °C[3]. The partial solubility of cesium carbonate in DMF accelerates transmetalation without the need for water, which is ideal for water-sensitive heteroaryl boronic acids.

  • For Alkyl/Cyclopropyl Boronic Acids: Use K₂CO₃ (3.0 eq) in a Toluene/Water (5:1) biphasic system[1]. Water is strictly required here to hydrolyze the unreactive alkyl boroxine trimers into active monomeric boronic acids.

Troubleshooting Guide

When your cross-coupling yields sub-optimal results, use the following logical decision tree and Q&A to diagnose the root cause.

Troubleshooting Start Reaction Failed or Low Yield CheckSM Is Starting Material Consumed? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM CheckByprod Identify Byproducts (LC-MS) YesSM->CheckByprod FixNoSM Switch to Pd(dppf)Cl2 Increase Base Solubility NoSM->FixNoSM Desbromo Des-bromo Thiazole CheckByprod->Desbromo Homocoupled Homocoupled Boronic Acid CheckByprod->Homocoupled FixDesbromo Avoid Alcohols Increase Boronic Eq. Desbromo->FixDesbromo FixHomo Degas Solvent Check Inert Atmosphere Homocoupled->FixHomo

Figure 2: Troubleshooting decision tree for low-yielding thiazole cross-coupling reactions.

Issue 1: The reaction stalls with >50% unreacted Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate.

  • Causality: The catalyst has died (Pd black formation) or the base is entirely insoluble, halting transmetalation.

  • Solution: Ensure the inorganic base is finely milled. If running in 1,4-dioxane, add 5-10% v/v water to dissolve the base[2]. Switch to Pd(dppf)Cl₂ to prevent premature catalyst aggregation.

Issue 2: LC-MS shows complete consumption of the boronic acid, but formation of Ar-Ar homocoupled dimers.

  • Causality: Oxygen contamination in the solvent acts as an oxidant, driving the palladium-catalyzed homocoupling of the boronic acid rather than cross-coupling with the thiazole.

  • Solution: Implement strict Schlenk techniques. Sparge the DMF or Toluene with Argon for a minimum of 30 minutes prior to use.

Issue 3: Formation of Ethyl 5-morpholinothiazole-4-carboxylate (Des-bromo byproduct).

  • Causality: Hydrodehalogenation occurs when transmetalation is too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination (if using alcoholic solvents) or protonation[4].

  • Solution: Strictly avoid protic solvents like ethanol. Increase the concentration of the boronic acid to 1.5–2.0 equivalents to outcompete the protonation pathway.

Catalyst Screening & Optimization Matrix

Use this summarized quantitative data matrix to select the best starting conditions based on your specific coupling partner.

Catalyst System (Load)Base (Eq.)Solvent SystemTarget Coupling PartnerExpected Outcome & Mechanistic Notes
Pd(dppf)Cl₂ (10 mol%)Cs₂CO₃ (2.0)DMF (Anhydrous)Heteroaryl Boronic AcidsOptimal (75-85% Yield). Bidentate ligand prevents thiazole poisoning. High base solubility drives transmetalation.
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (3.0)Toluene / H₂O (5:1)Cyclopropyl Boronic AcidGood (60-70% Yield). Water is mechanistically required to activate the alkyl boroxine trimer[1].
Pd₂(dba)₃ + XPhos (5 mol%)K₃PO₄ (2.0)1,4-Dioxane / H₂OSterically Hindered ArylsExcellent (70-80% Yield). The bulky XPhos ligand accelerates reductive elimination, preventing des-bromination[2].
Pd(OAc)₂ + PPh₃ (10 mol%)Na₂CO₃ (2.0)EtOH / H₂O (3:1)Aryl Boronic AcidsPoor (<20% Yield). High risk of hydrodehalogenation due to β-hydride elimination from the ethanol solvent[4].

Validated Experimental Protocol

Workflow: Suzuki-Miyaura Coupling with Heteroaryl Boronic Acids This self-validating protocol is adapted from optimized patent literature for coupling Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate with pyridin-3-yl boronic acid[3].

Step 1: Reagent Preparation To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 g, 3.11 mmol, 1.0 eq), pyridin-3-yl boronic acid (0.574 g, 4.67 mmol, 1.5 eq), and anhydrous Cs₂CO₃ (2.029 g, 6.23 mmol, 2.0 eq).

Step 2: Catalyst Addition & Inertion Inside a nitrogen-filled glovebox (or using strict benchtop inert-gas techniques), add Pd(dppf)Cl₂ (0.254 g, 0.311 mmol, 10 mol%). Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with Argon three times.

Step 3: Solvent Introduction Using a syringe, inject anhydrous, Argon-sparged DMF (12.45 mL) into the sealed vial. Self-Validation Check: The mixture should appear as a dark red/brown suspension.

Step 4: Reaction Execution Place the vial in a pre-heated oil bath at 80 °C and stir vigorously for 12–16 hours. Self-Validation Check: Monitor the color. A transition to a lighter, homogeneous-looking suspension is normal. A sudden crash out of a heavy black powder on the glass walls indicates premature catalyst death (Pd black).

Step 5: Analytical Monitoring Monitor the reaction via LC-MS. Look for the disappearance of the starting material mass[M+H]⁺ 321.0/323.0 (distinctive 1:1 bromine isotope pattern) and the appearance of the product mass.

Step 6: Workup and Purification Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with 5% aqueous LiCl (3 x 30 mL) to effectively partition and remove the DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient).

References

  • US20190152968A1 - Azepin-2-one derivatives as RSV inhibitors Source: Google Patents URL
  • United States Patent Data (Cross-Coupling Conditions)
  • 2.2: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Steric Hindrance Issues with Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate. This guide is designed to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate. This guide is designed to provide in-depth troubleshooting for common issues related to steric hindrance encountered during the chemical modification of this versatile building block. The thiazole motif is a privileged scaffold in medicinal chemistry, and its functionalization is critical for drug discovery.[1] This document will address specific challenges in a question-and-answer format, offering practical solutions and the scientific rationale behind them.

Understanding the Challenge: The Impact of Steric Hindrance

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate possesses a unique substitution pattern that can lead to significant steric challenges in various chemical transformations. The bulky morpholino group at the C5 position and the ethyl carboxylate at C4 create a crowded environment around the thiazole core. This steric congestion can impede the approach of reagents, particularly at the C2 and C4 positions, leading to low reaction yields, slow reaction rates, or complete reaction failure.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Issue 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura coupling with an aryl boronic acid at the C2 position of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?

Answer:

Low conversion in sterically demanding Suzuki-Miyaura couplings is a common problem. The steric bulk from the C5-morpholino and C4-ester groups hinders the key steps of the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[2]

Here is a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection: The Most Critical Factor

The choice of ligand is paramount for overcoming steric hindrance.[2][4] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are recommended. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered thiazole bromide and accelerate the reductive elimination step.[2]

Recommended Ligands for Sterically Hindered Substrates:

Ligand TypeExamplesRationale
Bulky Monophosphine Ligands (Buchwald Ligands) SPhos, XPhos, RuPhosExcellent for coupling hindered substrates due to their steric bulk and electron-rich nature, which stabilizes the active catalyst.[2]
N-Heterocyclic Carbene (NHC) Ligands IPr, SIMesHave shown high efficacy, even with tetra-ortho-substituted biaryls, due to their strong σ-donating properties.[2][5]
Specialized Ligands for Highly Hindered Couplings BI-DIME, AntPhosSpecifically designed for challenging couplings involving significant steric hindrance.[2][6]
2. Base Selection

The base plays a crucial role in activating the boronic acid for transmetalation.[2] For sterically hindered systems, a moderately strong base is often effective.

  • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are good starting points. For particularly stubborn reactions, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) might be necessary.[2][4]

3. Solvent and Temperature Optimization
  • Solvents: Anhydrous, degassed polar aprotic solvents like 1,4-dioxane or toluene are commonly used and have proven effective for hindered couplings.[2]

  • Temperature: Increasing the reaction temperature (e.g., 80-110 °C) can provide the necessary activation energy to overcome the steric barrier.[2][7] However, be cautious of potential side reactions at higher temperatures.

Experimental Protocol: General Guideline for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide

This protocol is a general starting point and requires optimization for your specific substrates.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 equiv.), the aryl boronic acid (1.5-2.0 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Failure of Nucleophilic Aromatic Substitution (SNA_r_) at the C2 Position

Question: I am trying to displace the bromine at the C2 position with a nitrogen nucleophile (e.g., a primary or secondary amine) via an SNAr reaction, but the reaction is not proceeding, even at elevated temperatures. Why is this happening?

Answer:

While the thiazole ring is electron-deficient, facilitating nucleophilic attack, the significant steric hindrance from the adjacent C5-morpholino and C4-ester groups can prevent the nucleophile from approaching the C2 carbon.[8][9] Additionally, for an SNAr reaction to be facile, the aromatic ring typically needs to be activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.[1][9] In this substrate, the morpholino group is electron-donating, which disfavors the SNAr mechanism.

Troubleshooting Strategy: Switch to a Catalyzed Reaction

For C-N bond formation with hindered aryl halides, the Buchwald-Hartwig amination is a much more effective strategy.[1][10] This palladium-catalyzed cross-coupling reaction has a broader substrate scope and generally proceeds under milder conditions than traditional SNAr.[1][10]

Key Considerations for Buchwald-Hartwig Amination:
  • Catalyst System: Similar to the Suzuki-Miyaura coupling, the choice of a bulky, electron-rich phosphine ligand is crucial.[10][11] Ligands like XPhos, SPhos, or Josiphos are excellent choices.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used base for these reactions.[4]

  • Solvent: Anhydrous toluene or dioxane are typical solvents.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Preparation cluster_addition Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep1 Dry Schlenk tube under vacuum prep2 Backfill with Argon prep1->prep2 prep3 Add Pd catalyst, ligand, and NaOtBu prep2->prep3 add1 Add Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate prep3->add1 add2 Add amine nucleophile add1->add2 add3 Add degassed solvent (e.g., toluene) add2->add3 react1 Heat to 80-110 °C add3->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool and dilute with organic solvent react2->workup1 workup2 Filter through Celite workup1->workup2 workup3 Aqueous wash and brine workup2->workup3 workup4 Dry, concentrate, and purify workup3->workup4 G cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes strong_base Strong Base (e.g., NaOtBu, KOH) hydrolysis Ester Hydrolysis strong_base->hydrolysis Promotes desired_product Desired Product strong_base->desired_product May be required for main reaction high_temp High Temperature high_temp->hydrolysis Accelerates high_temp->desired_product May be required for main reaction

Caption: Balancing reaction conditions to favor product formation over ester hydrolysis.

Summary of Key Recommendations

IssuePrimary CauseRecommended Solution
Low Yield in Cross-Coupling Steric hindrance impeding the catalytic cycle.Use bulky, electron-rich ligands (e.g., SPhos, XPhos) and optimize base and temperature. [2]
Failed SNAr Reaction High steric hindrance and lack of electronic activation.Switch to a palladium-catalyzed Buchwald-Hartwig amination. [1][10]
Ester Hydrolysis Reaction conditions (strong base, high temperature, presence of water).Use anhydrous conditions, milder bases if possible, or employ a protecting group strategy.

By understanding the underlying chemical principles and systematically optimizing reaction parameters, researchers can successfully navigate the steric challenges associated with Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate and unlock its full potential as a valuable scaffold in drug discovery and development.

References

  • Hassan, A. A., & El-Sheref, E. M. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Future Medicinal Chemistry, 9(18), 2155-2171.
  • Oi, M., Takita, R., Kanazawa, J., Muranaka, A., Wang, C., & Uchiyama, M. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science, 10(22), 5829-5834.
  • Princeton University Department of Chemistry. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]

  • Reddy, V. P., Kumar, A., & Tang, W. (2023). Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki–Miyaura Coupling Reactions with Low Catalyst Load. Organic Letters, 25(30), 5679-5684.
  • Tang, W., & Senanayake, C. H. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Addition reaction of 2‐bromothiazole with 2‐deoxyglyconolactones. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Hu, X., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4058-4061.
  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives 3a–c from 2-bromothiazole (1) and amines 2a–c. Retrieved from [Link]

  • Crews, C. M., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5968-5973.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Zhang, Y., et al. (2019). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Chinese Journal of Organic Chemistry, 39(11), 3231-3238.
  • Organic Chemistry Portal. (2021). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Ali, T. E., et al. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Current Organic Chemistry, 27(22), 1985-1998.
  • SlidePlayer. (n.d.). ORGANIC PHARMACEUTICAL CHEMISTRY IV. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Balaraman, E., et al. (2012). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 41(43), 13246-13249.
  • Vantourout, J. C., & Baran, P. S. (2016). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. The Scripps Research Institute.
  • Anderson, W. K., & Mach, R. H. (1987). Synthesis, chemical reactivity, and antileukemic activity of 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazole biscarbamates and the corresponding sulfoxides and sulfones. Journal of Medicinal Chemistry, 30(11), 2109-2115.
  • ResearchGate. (n.d.). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Retrieved from [Link]

  • Wang, C., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(22), 8758-8763.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Retrieved from [Link]

  • Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 589-594.
  • Takahashi, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391.
  • Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(1), 244.
  • Das, S., & Mazumder, B. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 223-236.
  • Khan, I., et al. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 29(13), 3021.
  • Vensel Publications. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR Spectral Comparison Guide: Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate vs. Unbrominated Precursors

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (CAS: 2070857-40-6) is a highly functionalized heterocyclic scaffold utilized extensively as a synthetic intermediate in medicinal chemistry, most notably in the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (CAS: 2070857-40-6) is a highly functionalized heterocyclic scaffold utilized extensively as a synthetic intermediate in medicinal chemistry, most notably in the development of azepin-2-one and benzodiazepine derivatives acting as Respiratory Syncytial Virus (RSV) inhibitors . For researchers optimizing the bromination of thiazole cores, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool.

This guide objectively compares the 1 H and 13 C NMR spectral performance of the brominated target compound against its unbrominated precursor, providing actionable, self-validating protocols for structural confirmation.

Section 1: Mechanistic Causality in NMR Spectral Shifts

When evaluating the conversion of ethyl 5-morpholinothiazole-4-carboxylate to ethyl 2-bromo-5-morpholinothiazole-4-carboxylate, the structural changes dictate highly predictable and diagnostic NMR shifts:

  • Proton Depletion at C2 ( 1 H NMR): The unbrominated thiazole ring contains a highly deshielded proton at the C2 position. Due to the electron-withdrawing nature of the adjacent nitrogen and sulfur heteroatoms, this proton typically resonates as a sharp singlet around δ 8.65 ppm. Successful bromination results in the complete disappearance of this signal, serving as the primary binary indicator of reaction completion.

  • The "Heavy Atom Effect" ( 13 C NMR): The substitution of hydrogen for bromine at C2 induces a pronounced diamagnetic shielding effect on the directly attached carbon, known as the Heavy-Atom Effect on the Light-Atom (HALA) shielding . While a typical C2 thiazole carbon resonates near δ 150.5 ppm, the brominated C2 shifts significantly upfield to approximately δ 128.5 ppm due to spin-orbit coupling induced by the heavy bromine atom.

Section 2: Quantitative Spectral Data Comparison

The following tables summarize the expected spectral data, providing a direct comparison to validate product identity and purity.

Table 1: 1 H NMR Spectral Data Comparison (400 MHz, CDCl 3​ )

Functional GroupUnbrominated Precursor ( δ ppm)Brominated Target ( δ ppm)MultiplicityIntegration
Thiazole C2-H 8.65Absent Singlet (s)1H (Precursor only)
Ester -OCH 2​ - 4.384.35Quartet (q)2H
Morpholine -OCH 2​ - 3.88 - 3.813.85 - 3.78Multiplet (m)4H
Morpholine -NCH 2​ - 3.28 - 3.213.25 - 3.18Multiplet (m)4H
Ester -CH 3​ 1.401.38Triplet (t)3H

Table 2: 13 C NMR Spectral Data Comparison (100 MHz, CDCl 3​ )

Carbon PositionUnbrominated Precursor ( δ ppm)Brominated Target ( δ ppm)Shift Causality / Assignment
Ester C=O 162.0161.5Carbonyl carbon
Thiazole C5 158.0157.2Deshielded by adjacent N and S
Thiazole C2 150.5128.5 Upfield shift due to Heavy Atom Effect of Br
Thiazole C4 137.0138.4Conjugated with ester group
Morpholine C-O 66.366.2Oxygen-adjacent aliphatic carbons
Ester -OCH 2​ - 61.261.4Oxygen-adjacent aliphatic carbon
Morpholine C-N 51.651.8Nitrogen-adjacent aliphatic carbons
Ester -CH 3​ 14.314.2Terminal methyl carbon
Section 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following protocol incorporates internal validation checks to prevent misinterpretation caused by solvent effects or incomplete relaxation.

Step 1: Sample Preparation & Internal Referencing Dissolve 15-20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as a self-validating zero-point reference ( δ 0.00 ppm). Because the diagnostic shift of the C2 carbon is highly specific, locking the spectrum to an internal standard ensures that observed shifts are absolute and not artifacts of magnetic field drift.

Step 2: Instrument Calibration Tune and match the NMR probe to the exact resonance frequency of the sample. Lock the magnetic field to the deuterium signal of CDCl 3​ ( δ 7.26 ppm for 1 H, δ 77.16 ppm for 13 C) and shim the Z-axis until the solvent peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.

Step 3: 1 H NMR Acquisition (400 MHz) Set the relaxation delay (D1) to a minimum of 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons. If D1 is too short, the morpholine and ethyl aliphatic protons will not fully relax, leading to truncated integrations that fail to reflect the theoretical 4:4:2:3 proton ratio, masking potential impurities.

Step 4: 13 C NMR Acquisition (100 MHz) Utilize a standard proton-decoupled sequence (e.g., zgpg30) with a minimum of 512 scans. Causality: The quaternary thiazole carbons (C2, C4, C5) lack direct proton attachments. Consequently, they suffer from long T1​ relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement. High scan counts are mandatory to achieve a viable signal-to-noise ratio for these critical diagnostic peaks.

Step 5: Data Processing & Baseline Validation Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase the spectrum manually. Self-Validation Check: Inspect the baseline specifically at δ 8.65 ppm. A perfectly flat baseline at this chemical shift confirms >99% conversion, whereas any residual integration here quantifies unreacted starting material.

Section 4: Visualizing the Analytical Workflow & Structural Assignments

Workflow A Synthesis of Thiazole Core B C2-Bromination (NBS/Br2) A->B C Crude Ethyl 2-bromo-5- morpholinothiazole-4-carboxylate B->C D 1H & 13C NMR Acquisition (Internal Standard: TMS) C->D E Data Processing & Peak Assignment D->E F Absence of C2-H (~8.65 ppm)? E->F G Product Verified F->G Yes H Incomplete Reaction F->H No

Caption: Workflow for synthesizing and NMR-validating C2-brominated thiazole derivatives.

Shifts ThiazoleCore Ethyl 2-bromo-5-morpholinothiazole- 4-carboxylate C2 C2 Position Heavy Atom Effect 13C: ~128.5 ppm ThiazoleCore->C2 C4 C4 Position Ester Conjugation 13C: ~138.4 ppm ThiazoleCore->C4 C5 C5 Position Morpholine N-linked 13C: ~157.2 ppm ThiazoleCore->C5 Morph Morpholine Ring 1H: 3.2-3.8 ppm 13C: 51.8, 66.2 ppm ThiazoleCore->Morph Ester Ethyl Ester 1H: 1.38, 4.35 ppm 13C: 14.2, 61.4, 161.5 ppm ThiazoleCore->Ester

Caption: Diagnostic NMR chemical shift assignments for the target thiazole molecule.

References
  • Title: US20190152968A1 - Azepin-2-one derivatives as RSV inhibitors Source: Google Patents URL
  • Title: WO2017015449A1 - Benzodiazepine derivatives as RSV inhibitors Source: Google Patents URL
  • Title: Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Source: Chemical Reviews (ACS Publications) URL: [Link]

Comparative

Comparing reactivity of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate vs methyl ester

Comparative Reactivity Profiling: Ethyl vs. Methyl 2-Bromo-5-morpholinothiazole-4-carboxylate in Drug Discovery Executive Summary The 2-bromo-5-morpholinothiazole-4-carboxylate scaffold is a highly functionalized heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Profiling: Ethyl vs. Methyl 2-Bromo-5-morpholinothiazole-4-carboxylate in Drug Discovery

Executive Summary

The 2-bromo-5-morpholinothiazole-4-carboxylate scaffold is a highly functionalized heterocycle utilized extensively in modern medicinal chemistry. The C2-bromide serves as a versatile handle for transition-metal-catalyzed cross-coupling, the C5-morpholine modulates the electronic properties of the ring via resonance, and the C4-carboxylate provides a vector for further structural elaboration. Choosing between the ethyl ester (CAS: 2070857-40-6) and the methyl ester (CAS: 2070857-24-6) is a critical strategic decision that impacts downstream synthetic workflows, particularly in the synthesis of complex antiviral agents such as Respiratory Syncytial Virus (RSV) inhibitors and novel antibacterial leads .

Mechanistic Causality: Electronic & Steric Profiling

As an application scientist, it is vital to understand the fundamental causality behind why these two seemingly identical esters behave differently in a synthetic sequence.

  • Steric Hindrance : The methyl group possesses a smaller van der Waals radius than the ethyl group. This reduced steric bulk around the carbonyl carbon makes the methyl ester significantly more accessible to nucleophilic attack (e.g., by hydroxide ions during saponification or amines during direct amidation).

  • Electronic Effects : Alkyl groups donate electron density via the inductive (+I) effect. Because the ethyl group is a stronger electron donor than the methyl group, the carbonyl carbon of the ethyl ester is rendered slightly less electrophilic. This kinetic principle dictates that methyl esters hydrolyze and amidate at an accelerated rate compared to their ethyl counterparts .

  • C2 Activation : The electron-withdrawing nature of the C4-carboxylate lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the thiazole ring, activating the C2-bromide for Nucleophilic Aromatic Substitution (SNAr) and oxidative addition. Because the electronic difference between a methyl and ethyl ester propagates weakly through the conjugated thiazole system, their impact on C2 reactivity is marginal, allowing both to perform excellently in cross-coupling reactions.

Comparative Reactivity Data

To objectively compare the performance of both derivatives, the following table summarizes their reactivity profiles across standard synthetic transformations.

ParameterMethyl EsterEthyl EsterCausality / Mechanism
Saponification Rate ( krel​ ) ~2.5x1.0xMethyl has lower steric bulk and a reduced +I effect, increasing carbonyl electrophilicity.
Direct Amidation Highly FavorableSluggishAmines attack the less hindered methyl carbonyl more readily without requiring coupling reagents.
C2 Cross-Coupling Yield > 90%> 90%C4 ester alkyl chain length has negligible electronic impact on C2 oxidative addition by Palladium.
Lipophilicity (cLogP) LowerHigherThe ethyl group adds an extra methylene unit, improving solubility in non-polar organic solvents.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent and convergent reactivity pathways of the two ester variants.

Reactivity_Comparison cluster_methyl Methyl Ester (CAS: 2070857-24-6) cluster_ethyl Ethyl Ester (CAS: 2070857-40-6) Core 2-Bromo-5-morpholinothiazole- 4-carboxylate Core M_Hydro Rapid Saponification (Lower Steric Hindrance) Core->M_Hydro LiOH, THF/H2O, 1h M_Amid Direct Amidation (Highly Favorable) Core->M_Amid R-NH2, 60°C E_Hydro Controlled Hydrolysis (Higher Stability) Core->E_Hydro LiOH, THF/H2O, 3h E_Lipid Enhanced Lipophilicity (Better Organic Solubility) Core->E_Lipid Non-polar Solvents C2_React C2 Functionalization (Suzuki / Buchwald-Hartwig) Core->C2_React Pd(PPh3)4, Base

Reaction pathways comparing methyl and ethyl 2-bromo-5-morpholinothiazole-4-carboxylate derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in the laboratory, the following methodologies are designed as self-validating systems, incorporating strict in-process controls (IPCs) to verify success at every step.

Protocol 1: Chemoselective Saponification (Ester Hydrolysis)

Objective : Hydrolyze the C4-ester to the corresponding carboxylic acid without displacing the sensitive C2-bromide. Causality : We utilize Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH). LiOH provides sufficient hydroxide concentration for ester hydrolysis but acts as a milder base, minimizing the risk of unwanted SNAr at the C2 position. A THF/Water co-solvent system is used to solubilize the lipophilic ester while providing the aqueous environment necessary for hydrolysis.

  • Initiation : Dissolve 1.0 mmol of the ester (Methyl or Ethyl variant) in 4 mL of Tetrahydrofuran (THF). Add 1 mL of distilled water to create a homogenous or slightly biphasic mixture.

  • Reagent Addition : Add 1.5 mmol of LiOH·H 2​ O in a single portion at 0 °C to control the initial exotherm.

  • Reaction Tracking (Self-Validation) : Stir the mixture at room temperature. Monitor via Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The starting ester will appear as a high-R f​ spot. The successful formation of the lithium carboxylate salt will result in baseline retention. Note: The methyl ester typically reaches completion in <1 hour, whereas the ethyl ester requires 2-3 hours due to steric hindrance.

  • Quenching & Isolation : Acidify the mixture to pH 3 using 1M HCl to protonate the carboxylate. Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Validation : Perform LC-MS on the combined organic layers. The expected exact mass shift is a loss of 14 Da (for the methyl ester) or 28 Da (for the ethyl ester), confirming the formation of the acid without degradation of the C2-bromide isotopic signature.

Protocol 2: C2 Suzuki-Miyaura Cross-Coupling

Objective : Functionalize the C2 position with an aryl boronic acid while preserving the C4-ester integrity. Causality : The C4-ester lowers the electron density of the thiazole ring, facilitating the oxidative addition of the Pd(0) catalyst into the C2-Br bond. We use a weak base (K 2​ CO 3​ ) and anhydrous conditions to prevent premature ester hydrolysis during the high-temperature coupling.

  • Preparation : In an oven-dried Schlenk flask, combine 1.0 mmol of the ester, 1.2 mmol of phenylboronic acid, and 2.0 mmol of anhydrous K 2​ CO 3​ .

  • Catalyst Addition : Add 0.05 mmol (5 mol%) of Pd(PPh 3​ ) 4​ . Evacuate and backfill the flask with dry Nitrogen three times to prevent catalyst oxidation.

  • Solvent & Heating : Inject 5 mL of degassed Toluene/Ethanol (4:1). Heat the mixture to 80 °C for 12 hours.

  • In-Situ Yield Validation : Before aqueous workup, withdraw a 50 µL aliquot. Spike this aliquot with a known mass of 1,3,5-trimethoxybenzene (internal standard) and dissolve in CDCl 3​ . Acquire a crude 1 H-NMR spectrum. Compare the integration of the internal standard's aromatic protons against the newly formed C2-aryl protons. This self-validating step provides an objective reaction yield devoid of isolation or purification bias.

  • Workup : Filter the crude mixture through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • WO2017015449A1 - Benzodiazepine derivatives as RSV inhibitors Source: Google Patents URL
  • The Kinetics of the Alkaline Hydrolysis of Esters and Amides Source: RSC Publishing URL:[Link]

  • Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates Source: ACS Publications URL:[Link]

Comparative

Comparative Guide: Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate vs. Alternative 2-Bromothiazoles in Cross-Coupling

Executive Summary & Mechanistic Rationale In modern medicinal chemistry and drug development, the thiazole scaffold is a privileged structure. Functionalizing the C2 position of thiazoles via palladium-catalyzed cross-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry and drug development, the thiazole scaffold is a privileged structure. Functionalizing the C2 position of thiazoles via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Negishi, Stille) is a fundamental transformation. However, the electronic nature of the thiazole ring drastically dictates the efficiency of the catalytic cycle.

Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate represents a highly functionalized, electronically complex substrate. Unlike unsubstituted 2-bromothiazole, this compound features a "push-pull" electronic system:

  • Electron-Withdrawing C4 Ester (-M, -I): Depletes electron density from the ring, significantly increasing the electrophilicity of the C2 carbon. This accelerates the initial oxidative addition of the C2–Br bond to the Pd(0) catalyst.

  • Electron-Donating C5 Morpholine (+M): Provides mesomeric stabilization to the resulting Pd(II) intermediate. This prevents rapid decomposition and suppresses unwanted homocoupling—a frequent side-reaction in overly electron-deficient heterocycles [1].

This guide objectively compares the reactivity of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate against other common 2-bromothiazoles, providing field-proven protocols and mechanistic troubleshooting for researchers optimizing C–C bond formations.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C2-Br Bond Cleavage) Pd0->OxAdd + Thiazole-Br PdII Pd(II) Intermediate (Thiazole-Pd-Br) OxAdd->PdII TransMet Transmetalation (Transfer of R group) PdII->TransMet + R-M (Zn/B/Sn) PdII_R Pd(II) Diorganic (Thiazole-Pd-R) TransMet->PdII_R RedElim Reductive Elimination (C-C Bond Formation) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Thiazole Product RedElim->Product

Palladium-catalyzed cross-coupling cycle highlighting C2-Br activation.

Structural Dynamics & Reactivity Profiles

When comparing 2-bromothiazoles, the primary hurdles in cross-coupling are catalyst poisoning and protodeboronation (in Suzuki couplings). The basic thiazole nitrogen is a strong σ-donor that can coordinate to the palladium center, forming stable, off-cycle palladacycles that halt catalysis [2].

  • Unsubstituted 2-Bromothiazole: Highly prone to N-coordination. Often requires specialized bulky ligands or ligand-free palladacycle approaches to force the reaction forward [3].

  • 2-Bromo-5-formylthiazole: The strong electron-withdrawing formyl group makes the C2 position extremely reactive, but the aldehyde handle can interfere with nucleophilic bases or organometallic reagents, requiring mild conditions (e.g., K₂CO₃ instead of NaOH) [4].

  • Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate: The steric bulk of the C4 ester and C5 morpholine partially shields the thiazole nitrogen, reducing off-cycle catalyst poisoning. It exhibits excellent compatibility with Negishi conditions (using organozinc reagents) due to the functional group tolerance of zinc compared to Grignard or lithium reagents[1].

Comparative Performance Data
SubstrateOptimal Coupling TypeTypical YieldsKey Mechanistic ChallengeRecommended Catalyst/Ligand System
Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate Negishi / Suzuki75–92%Steric hindrance at C4/C5Pd(PPh₃)₄ (Negishi) / XPhos-Pd-G2 (Suzuki)
2-Bromothiazole Suzuki / Stille60–85%Catalyst poisoning via N-coordinationPd(dppf)Cl₂ or Ligand-free Palladacycles
2-Bromo-5-formylthiazole Suzuki50–80%Aldehyde side-reactionsPd(PPh₃)₄, Mild Base (K₂CO₃)
4-Bromo-2-ketothiazoles Borylation-Suzuki81–97%Regioselectivity, α-arylationBuchwald Ligands (Cy-JohnPhos, XPhos)

Data synthesized from benchmark pharmaceutical patents and methodology studies [1][4][5].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific techniques are employed.

Workflow Prep 1. Reagent Prep & Weighing Degas 2. Schlenk Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Catalytic Heating (Reflux/Microwave) Degas->React Quench 4. Reaction Quench & Extraction React->Quench Purify 5. Chromatography & Characterization Quench->Purify

Self-validating experimental workflow for sensitive cross-coupling reactions.
Negishi Cross-Coupling Workflow

Optimized for Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (Alkyl/Aryl-Zinc addition).

Causality Note: Organozinc reagents are chosen over boronic acids here to completely bypass the need for aqueous bases, which can hydrolyze the C4 ethyl ester during prolonged heating.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (1.0 equiv, e.g., 300 mg, 0.97 mmol) in anhydrous THF (10 mL).

  • Degassing: Perform three cycles of freeze-pump-thaw. Why? Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex, halting the catalytic cycle before oxidative addition can occur.

  • Transmetalating Agent Addition: Slowly add the organozinc reagent (e.g., ZnEt₂, 1.9 equiv) via syringe at 0 °C.

  • Catalyst Initiation: Add Pd(PPh₃)₄ (0.03 equiv). The solution will typically transition from pale yellow to a deeper orange/red, indicating the formation of the active Pd(0) species.

  • Heating & Monitoring: Heat the mixture to reflux (approx. 65 °C) for 16 hours. Monitor via TLC or LC-MS. The disappearance of the starting material mass (m/z ~321) validates the completion of the oxidative addition step [1].

  • Quench & Workup: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl to destroy unreacted zinc species. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Suzuki-Miyaura Cross-Coupling Workflow

Optimized for sterically hindered or N-coordinating 2-bromothiazoles.

Causality Note: Thiazoles can poison standard catalysts. We utilize XPhos (a bulky, electron-rich biaryl phosphine). The steric bulk of XPhos creates a shield around the palladium metal, preventing the thiazole nitrogen from coordinating, while its electron-rich nature accelerates the rate-limiting reductive elimination step [5].

  • Reagent Loading: To a dry reaction vial, add the 2-bromothiazole derivative (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and XPhos-Pd-G2 precatalyst (0.05 equiv). Why K₃PO₄? It is a mild, non-nucleophilic base that facilitates transmetalation without cleaving sensitive ester groups or causing rapid protodeboronation of the boronic acid.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio). The water is critical to dissolve the phosphate base and generate the reactive boronate intermediate [4].

  • Reaction: Seal the vial and heat at 80 °C for 4–6 hours.

  • Validation: A successful reaction is indicated by the precipitation of palladium black upon completion, signifying the exhaustion of the catalytic cycle.

  • Purification: Filter through a short pad of Celite to remove palladium particulates, extract with dichloromethane, concentrate, and purify.

Troubleshooting & Causality in Catalyst Selection

When working with complex thiazoles like Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate, failure usually occurs at one of two nodes:

  • Issue: High recovery of starting material.

    • Mechanistic Cause: Failure of oxidative addition or catalyst death via N-coordination.

    • Solution: Switch from Pd(PPh₃)₄ to a more electron-rich system like Pd₂(dba)₃ with XPhos or RuPhos. The increased electron density on Pd forces the oxidative addition into the C2-Br bond.

  • Issue: Formation of de-brominated thiazole (protodehalogenation) or homocoupled bi-thiazole.

    • Mechanistic Cause: Transmetalation is too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination (if applicable) or disproportionation.

    • Solution: Ensure the organometallic partner (Zinc or Boron) is freshly prepared and strictly anhydrous (for Negishi). For Suzuki, increase the water content slightly to accelerate the formation of the reactive trihydroxyboronate species.

References

  • Source: Google Patents (WO2017015449A1)
  • Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling Source: Synthesis 2001, Thieme Connect URL
  • Source: PubMed Central (PMC)
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-5-formylthiazole Source: Benchchem URL
  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles Source: Organic Letters, ACS Publications URL
Validation

X-ray crystallography data validation for Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

Case Study: Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate In antiviral drug discovery, the precise structural characterization of synthetic intermediates is non-negotiable. Ethyl 2-bromo-5-morpholinothiazole-4-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Case Study: Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

In antiviral drug discovery, the precise structural characterization of synthetic intermediates is non-negotiable. Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate (CAS: 2070857-40-6) is a critical building block utilized in the synthesis of azepin-2-one derivatives targeting the Respiratory Syncytial Virus (RSV) [1]. Confirming its exact stereochemistry, bond lengths, and crystal packing requires rigorous X-ray crystallography.

However, obtaining a diffraction pattern is only half the battle; the structural model must be computationally validated to prevent the propagation of phase errors, undetected twinning, or incorrect atom assignments. This guide objectively compares the three primary crystallographic validation pipelines—Olex2 (SHELX) , PLATON/CheckCIF , and Phenix —detailing their performance, causality in experimental choices, and step-by-step validation protocols.

Comparative Analysis of Validation Platforms

Selecting the correct validation software depends on whether the molecule is being analyzed as a standalone small molecule crystal or as a ligand bound to a macromolecular target (e.g., RSV polymerase).

Table 1: Performance Comparison of Crystallographic Validation Tools
Feature / MetricOlex2 (SHELX suite)PLATON / CheckCIFPhenix (phenix.validation)
Primary Use Case Small molecule refinement & GUIUniversal IUCr standard validationMacromolecular & Ligand-bound structures
Geometry Restraints Restraints manually applied (DFIX, DANG)Checks against Cambridge Structural Database (CSD)Automated via phenix.elbow / eLBOW
Twinning Detection Twin law generation (TWIN/BASF)ADDSYM and TwinRotMatXtriage (L-test, Britton plots)
Void Analysis Solvent masking (SQUEEZE integration)SQUEEZE (Calculates void volume/electrons)Automated solvent building
Output Format CIF, RES, FCFValidation Report (Alerts A, B, C, G)Multi-metric GUI, PDB, mmCIF

Causality Insight: We rely on PLATON/CheckCIF as the ultimate gatekeeper because it enforces the International Union of Crystallography (IUCr) standards. While Olex2 is superior for the mathematical minimization of R -factors during refinement, it does not inherently flag chemically impossible geometries unless the user explicitly checks them. Conversely, Phenix is indispensable if Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is soaked into a protein crystal, as it accounts for the dynamic disorder of the protein pocket [2].

Experimental Validation Workflow

To ensure a self-validating system, the protocol below incorporates orthogonal checks. If an error is flagged at the CheckCIF stage, the workflow mandates a return to the electron density map rather than artificially tightening restraints.

Step-by-Step Methodology
  • Data Integration and Scaling:

    • Process raw diffraction frames using APEX4 or XDS.

    • Causality: Proper integration ensures that the I/σ(I) ratio is accurately calculated, which is critical for identifying the correct space group of the thiazole derivative.

  • Initial Structure Solution (Olex2 / SHELXT):

    • Solve the phase problem using dual-space algorithms (SHELXT).

    • Locate the heavy atoms (Bromine, Sulfur) first. The high anomalous scattering of Bromine provides strong initial phasing power.

  • Anisotropic Refinement (SHELXL):

    • Refine all non-hydrogen atoms (C, N, O, S, Br) anisotropically.

    • Self-Validation Check: Ensure the thermal ellipsoids (ADPs) for the morpholine ring are not elongated. Elongation indicates unresolved disorder or a wrong atom assignment (e.g., swapping Nitrogen for Carbon).

  • Hydrogen Atom Placement:

    • Place hydrogen atoms using a riding model (HFIX).

  • IUCr Validation (PLATON/CheckCIF):

    • Generate the .cif and .fcf files.

    • Upload to the IUCr CheckCIF server.

    • Resolve all Level A and B alerts. For example, a Level B alert for "Short Intermolecular Contact" may indicate an unmodeled hydrogen bond or an incorrect unit cell dimension.

Validation Pathway Visualization

The following diagram maps the logical flow of crystallographic data from raw diffraction to a fully validated structure ready for publication or drug-design modeling.

ValidationWorkflow Data Raw Diffraction Data (hkl, res) Model Initial Structural Model (Olex2 / SHELXT) Data->Model Phasing Refinement Anisotropic Refinement (SHELXL) Model->Refinement Small Molecule Macromol Ligand-Bound Refinement (Phenix.refine) Model->Macromol Protein-Bound PLATON PLATON / CheckCIF (IUCr Standards) Refinement->PLATON Macromol->PLATON Alerts Validation Output (Resolve Alerts A & B) PLATON->Alerts Alerts->Refinement Fix Errors Final Final Validated CIF (Thiazole Derivative) Alerts->Final Pass

Caption: Logical workflow for X-ray crystallographic validation of drug intermediates.

Conclusion

For isolated crystals of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate, the combination of Olex2 for iterative refinement and PLATON/CheckCIF for objective, standard-based validation provides the most robust pipeline [3]. Phenix remains the superior alternative only when the intermediate is evaluated in the context of a macromolecular binding site. By strictly adhering to these validation protocols, drug development professionals can trust the stereochemical foundations of their structure-activity relationship (SAR) models.

References

  • Google Patents. (2019). "US20190152968A1 - Azepin-2-one derivatives as rsv inhibitors." Retrieved from[1]

  • Liebschner, D., et al. (2019). "Macromolecular structure determination using X-rays, neutrons and electrons: recent developments in Phenix." Acta Crystallographica Section D: Structural Biology, 75(10), 861-877. Retrieved from[Link]

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Guide: Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

As a Senior Application Scientist, I recognize that handling complex halogenated heterocycles requires more than just following a safety data sheet—it requires a deep understanding of the molecule's physicochemical behav...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex halogenated heterocycles requires more than just following a safety data sheet—it requires a deep understanding of the molecule's physicochemical behavior. Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is a highly functionalized scaffold frequently utilized in advanced drug discovery and kinase inhibitor development. However, its unique structural features—specifically the combination of a halogen (bromine) and multiple heteroatoms (sulfur, nitrogen)—create specific logistical and environmental challenges during disposal.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, self-validating protocols for the safe handling, segregation, and ultimate thermal destruction of this compound.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the causality behind the molecule's hazards. The structural components of Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate dictate its downstream environmental fate and the specific regulatory frameworks it triggers under the [1].

  • The Bromine Atom (Halogenated Hazard): Compounds containing carbon-halogen bonds are strictly regulated as Halogenated Organic Compounds (HOCs)[2]. If incinerated at standard municipal waste temperatures (850°C), the bromine acts as a halogen source that can catalyze the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs).

  • The Thiazole & Morpholine Rings (Heteroatom Hazard): The sulfur and nitrogen atoms within these rings oxidize during combustion to form sulfur oxides (SOx) and nitrogen oxides (NOx). This mandates that the disposal facility is equipped with advanced alkaline wet scrubbers and denitrification systems.

  • The Ethyl Ester (Hydrolytic Hazard): Under strongly basic or acidic aqueous conditions, the ester can hydrolyze, potentially altering the partition coefficient of the waste and complicating solvent-based extraction cleanups.

Quantitative Hazard & Disposal Parameters
Structural FeatureChemical ElementCombustion ByproductRequired Disposal Mitigation
Halogenation Bromine (Br)HBr gas, PBDDs/PBDFsHigh-temp incineration (>1100°C), rapid quenching
Thiazole Ring Sulfur (S), Nitrogen (N)SOx, NOxAlkaline wet scrubbing (NaOH/Ca(OH)₂), DeNOx
Morpholine Ring Nitrogen (N)NOxControlled oxygen stoichiometry during combustion
Ester Linkage Carbon, Oxygen (C, O)CO₂, COEnsure >2 second dwell time in secondary chamber

Laboratory-Level Segregation Protocol

The most critical operational failure in pharmaceutical waste management is the improper mixing of halogenated and non-halogenated waste streams. Mixing dilutes the BTU (caloric) value of the waste and illegally routes halogenated compounds to standard incinerators, violating EPA mandates.

Step-by-Step Segregation Methodology
  • Primary Containment Selection: Utilize High-Density Polyethylene (HDPE) or PTFE-lined carboys. Avoid standard metal drums, as trace moisture can react with degraded brominated compounds to form corrosive hydrobromic acid (HBr), leading to container failure.

  • Strict Stream Isolation: Designate the container exclusively for "Halogenated Organic Waste." Ensure the water content of this waste stream remains below 20% to maintain a high caloric value for downstream incineration.

  • Compatibility Verification: Do not mix this waste stream with strong oxidizing agents (e.g., peroxides, nitric acid) or strong bases, which could trigger exothermic ester hydrolysis or premature degradation of the morpholine ring.

  • RCRA-Compliant Labeling: Label the container with the specific hazard class. Explicitly write "Contains Brominated Heterocycles (Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate)" to alert downstream handlers of the SOx/NOx and halogen scrubbing requirements.

Spill Response & Self-Validating Decontamination

The emphasizes that laboratory spill response must be pre-planned and technically sound[3]. A true safety protocol is a closed-loop system: it must include a self-validating step to prove that the hazard has been completely neutralized.

Step-by-Step Spill Response Protocol
  • Immediate Assessment & PPE: Evacuate non-essential personnel. Don appropriate PPE, including nitrile or neoprene gloves (which offer good resistance to solid organic powders and typical carrier solvents) and a fitted N95 or P100 respirator if dust generation is a risk.

  • Mechanical Containment: If spilled as a solid, avoid dry sweeping which aerosolizes the powder. Gently cover the spill with slightly dampened inert absorbent (e.g., vermiculite or sand) to suppress dust. If spilled in a solvent solution, surround the spill with an absorbent boom.

  • Collection & Segregation: Use non-sparking polypropylene tools to scoop the absorbed material. Place all cleanup materials directly into a designated solid halogenated waste container.

  • Chemical Wash: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any trace acidic byproducts, followed by a wipe-down with a compatible solvent (e.g., isopropanol).

  • Self-Validation (The Critical Step): Do not rely on visual inspection. Perform a surface wipe test using a clean solvent swab. Analyze the swab via rapid LC-MS or UV-Vis spectroscopy. A non-detect result is required to validate the decontamination and close the safety loop.

SpillResponse Spill Spill Detected (Solid/Solution) Assess Assess Volume & Concentration Spill->Assess Immediate Action PPE Don PPE (Nitrile, Respirator) Assess->PPE Hazard Confirmed Contain Contain with Inert Absorbent (Vermiculite/Sand) PPE->Contain Prevent Spread Collect Collect in Halogenated Waste Container Contain->Collect Mechanical Removal Validate Surface Wipe Test (Self-Validation) Collect->Validate LC-MS/UV-Vis Check

Logical workflow for self-validating chemical spill response and decontamination.

Downstream Logistics: Rotary Kiln Incineration

Once the waste leaves your facility, it must be processed using technologies capable of breaking the resilient carbon-halogen and heterocyclic bonds. The internationally recognized standard for this specific waste profile is High-Temperature Rotary Kiln Incineration [4].

The Thermal Destruction Pathway

Because Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate contains >1% halogenated organic substances by mass, it cannot be processed in standard facilities. It requires a secondary combustion chamber operating at >1100°C with a residence time of at least 2 seconds [4].

  • Thermal Oxidation: The intense heat breaks the molecule down into its constituent elements. The carbon and hydrogen form CO₂ and H₂O. The bromine forms corrosive HBr gas. The sulfur and nitrogen form SOx and NOx[5].

  • Rapid Quenching: The flue gas must be rapidly cooled (quenched) from >1100°C to below 200°C in milliseconds. This prevents the de novo thermodynamic recombination of carbon, oxygen, and bromine into PBDDs/PBDFs.

  • Alkaline Wet Scrubbing: The cooled gas is passed through an alkaline scrubber (using NaOH or Ca(OH)₂). This neutralizes the HBr into benign sodium bromide (NaBr) salts, and the SOx into sodium sulfate (Na₂SO₄), which can be safely discharged as aqueous effluent.

IncinerationWorkflow Source Halogenated Waste (Brominated Thiazole) RotaryKiln Rotary Kiln Incinerator (>1100°C, >2 sec dwell) Source->RotaryKiln RCRA Transport GasStream Raw Flue Gas (HBr, SOx, NOx, CO2) RotaryKiln->GasStream Thermal Oxidation Quench Rapid Quench (Prevent Dioxins) GasStream->Quench Millisecond Cooling Scrubber Alkaline Wet Scrubber (NaOH/Ca(OH)2) Quench->Scrubber Acid Gas Routing Exhaust Clean Exhaust (N2, CO2, H2O) Scrubber->Exhaust Filtered Gas Release Effluent Neutralized Salts (NaBr, Na2SO4) Scrubber->Effluent Aqueous Discharge

Mechanistic pathway of halogenated heterocyclic waste through a rotary kiln incinerator.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes U.S. Environmental Protection Agency (EPA)[Link]

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Electronic Code of Federal Regulations (eCFR)[Link]

  • Guide for Chemical Spill Response (Laboratory Safety) American Chemical Society (ACS)[Link]

  • Waste Incinerators - Toolkit (Guidelines on Best Available Techniques) Stockholm Convention[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate

For researchers, scientists, and professionals in drug development, the proper handling of novel chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the proper handling of novel chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for handling Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate, a compound that, while not extensively characterized in publicly available safety literature, belongs to chemical families with known hazards. By synthesizing data from structurally similar compounds, including bromo-thiazoles and morpholine derivatives, we can establish a robust safety protocol.

The core principle of this guide is to foster a proactive safety culture. It is not merely a checklist but a framework for understanding the "why" behind each recommendation, empowering you to make informed decisions in your laboratory.

Understanding the Hazard Profile: A Synthesis of Analog Data

Given the absence of a specific Safety Data Sheet (SDS) for Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate, a thorough risk assessment necessitates examining the hazards associated with its constituent chemical motifs: the bromothiazole core and the morpholine substituent.

  • Bromothiazole Derivatives : Compounds containing a bromothiazole moiety are often classified as skin and eye irritants.[1][2][3] They can be harmful if swallowed, inhaled, or in contact with skin.[4][5][6] Some α-bromoacetophenones, precursors in thiazole synthesis, are noted as lachrymatory (tear-inducing) and potent skin irritants.[7]

  • Morpholine and its Derivatives : Morpholine itself is a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[8][9] It is also harmful if swallowed or inhaled.[8][9] While the morpholine in our target compound is part of a larger, solid molecule and thus likely less volatile and corrosive than free morpholine, its presence warrants a heightened level of precaution.

Based on this composite analysis, it is prudent to treat Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and to be harmful by ingestion, inhalation, and skin absorption.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum recommended PPE for handling Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate in a laboratory setting.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides protection against incidental splashes of organic compounds. For prolonged or immersive contact, consider thicker, chemical-resistant gloves and consult the glove manufacturer's compatibility data.
Eye and Face Protection Safety goggles with side shields or a full-face shieldProtects against splashes and airborne particles. A full-face shield is recommended when there is a significant risk of splashing.[8][10]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[11]
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust or vapors.[11][12] For situations where a fume hood is not feasible (e.g., cleaning large spills), a respirator may be necessary.
Foot Protection Closed-toe shoesProtects feet from spills.[11]

Operational Plan: From Handling to Disposal

A comprehensive safety plan extends beyond PPE to include standard operating procedures for handling and disposal.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Designate a specific area for handling the compound.

  • Donning PPE : Put on PPE in the following order: lab coat, nitrile gloves, and finally, safety goggles or a face shield.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation or contamination of the laboratory environment.

  • Dissolution and Reaction : When dissolving the compound or running reactions, always use a fume hood. Be mindful of potential exotherms or gas evolution.

  • Post-Handling : After handling is complete, wipe down the work area in the fume hood with an appropriate solvent.

  • Doffing PPE : Remove PPE in the reverse order of donning, being careful not to contaminate yourself. Remove gloves first, followed by the face shield or goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Spills and Exposure
  • Minor Spill : For a small spill contained within the fume hood, absorb the material with an inert absorbent material. Place the contaminated absorbent in a sealed container for proper disposal.

  • Major Spill : In the event of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] Remove contaminated clothing.[8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

As a halogenated organic compound, Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation : Collect all waste containing this compound in a designated, labeled "Halogenated Organic Waste" container.[11][12][13] Do not mix with non-halogenated waste to avoid increased disposal costs and potential chemical incompatibilities.[14]

  • Container Management : Keep the waste container tightly closed when not in use and store it in a well-ventilated area, away from incompatible materials.[13][14]

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate".[13]

  • Disposal Request : Follow your institution's procedures for the collection and disposal of chemical waste.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate fume_hood Work in a certified chemical fume hood start->fume_hood gloves Wear nitrile gloves fume_hood->gloves goggles Wear safety goggles with side shields gloves->goggles lab_coat Wear a laboratory coat goggles->lab_coat closed_shoes Wear closed-toe shoes lab_coat->closed_shoes splash_risk Is there a significant risk of splashing? closed_shoes->splash_risk face_shield Wear a full-face shield splash_risk->face_shield Yes end Proceed with experiment splash_risk->end No face_shield->end

Caption: PPE Selection Workflow for Handling Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate.

Conclusion: A Commitment to Safety

The responsible handling of novel chemical compounds is a hallmark of scientific excellence. By adhering to the principles and protocols outlined in this guide, researchers can significantly mitigate the risks associated with Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate. This proactive approach to safety not only protects individuals but also fosters a secure and productive research environment.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Google.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). University of Illinois.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Science Ready.
  • Morpholine - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Temple University.
  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.). Princeton University.
  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.). Carl ROTH.
  • NIOSH Pocket Guide to Chemical Hazards - Morpholine - CDC. (n.d.). Centers for Disease Control and Prevention.
  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. (2019, April 5). Chemos GmbH&Co.KG.
  • Morpholine - SAFETY DATA SHEET. (2025, April 16). SBLCore.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 2). Fisher Scientific.
  • Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones - Benchchem. (2025, December). Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2014, January 9). Fisher Scientific.
  • Ethyl 2-amino-5-bromothiazole-4-carboxylate - Echemi. (2024, May 31). Echemi.
  • Safety Data Sheet - Aaron Chemicals. (2025, July 23). Aaron Chemicals.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 28). TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Safety Data Sheet - Key Organics. (2017, December 1). Key Organics.
  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods | The Journal of Organic Chemistry - ACS Publications. (2017, May 16). ACS Publications.
  • Safety Data Sheet - Cayman Chemical. (2025, May 28). Cayman Chemical.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 30). TCI Chemicals.
  • Ethyl 2-bromo-4-methylthiazole-5-carboxylate 97 22900-83-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem. (2022, August 10). Lookchem.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.). National Center for Biotechnology Information.

Sources

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